3-Bromo-1H-pyrazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYIGUWAWHQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673028 | |
| Record name | 5-Bromo-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950739-21-6 | |
| Record name | 5-Bromo-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-1H-pyrazol-5-amine, a key heterocyclic building block in medicinal chemistry and materials science.
Chemical Identity and Structure
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of both an amine and a bromine substituent makes it a versatile intermediate for further chemical modifications.
-
IUPAC Name: 5-bromo-1H-pyrazol-3-amine[1]
-
Synonyms: 3-Bromo-5-aminopyrazole, 5-Amino-3-bromo-1H-pyrazole[1]
-
Chemical Structure:

Physicochemical Properties
A summary of the key physical and chemical properties is provided below. It should be noted that several of these values are predicted through computational models.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | [2][3] |
| Molecular Weight | 161.99 g/mol | [2][3] |
| CAS Numbers | 950739-21-6, 1203705-55-8 | [2] |
| Physical Form | Solid, Light beige solid | |
| Boiling Point | 384.2 ± 22.0 °C (Predicted) | [2] |
| Density | 2.039 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 12.16 ± 0.10 (Predicted) | [2] |
| LogP | 1.33560 or 0.9 | [1][2] |
| Polar Surface Area | 54.7 Ų | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data is best obtained from a certificate of analysis for a specific lot, some data has been reported.
Table 2: Spectroscopic Information
| Spectrum Type | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d6) δ: 5.20 (m, 3H), 11.60 (br s 1H) | |
| ¹³C NMR, IR, MS | Data available from suppliers. | [4][5][6] |
Reactivity and Applications
The chemical structure of this compound, featuring a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate in organic synthesis.
-
Drug Discovery: Pyrazole derivatives are known to possess a wide range of biological activities and are core scaffolds in many pharmaceutical agents. This compound serves as a key intermediate for synthesizing more complex molecules, including inhibitors of phosphatidylinositol-3-kinase (PI3K) and release-activated calcium channel (CRAC) inhibitors, which are targets for anti-inflammatory and anti-cancer therapies.
-
Imaging Probes: It is used as a reactant in the synthesis of near-infrared (near-IR) fluorescence imaging probes.[2] These probes can be designed to selectively bind to biological targets, such as the cannabinoid receptor CB2, enabling researchers to visualize and study these targets in biological systems.[2]
Experimental Protocol: Synthesis
A common method for the synthesis of this compound involves the reduction of a nitro group on a dibrominated pyrazole precursor.
Reaction: Nitro reduction of 3,4-dibromo-5-nitro-1H-pyrazole.
Materials:
-
3,4-dibromo-5-nitro-1H-pyrazole (Starting Material)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (Reducing Agent)
-
Ethyl acetate (Solvent)
-
Ethanol (Solvent)
-
Aqueous sodium bicarbonate (NaHCO₃) (for workup)
-
Brine (for washing)
-
Anhydrous sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
A mixture of 3,4-dibromo-5-nitro-1H-pyrazole, stannous chloride dihydrate, ethyl acetate, and ethanol is prepared.
-
The reaction mixture is heated under reflux at 110 °C for approximately 45 minutes.
-
Upon completion, the reaction solution is cooled to room temperature.
-
The solution is then slowly poured into a vigorously stirred mixture of aqueous sodium bicarbonate and ethyl acetate for quenching and neutralization.
-
The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed via fast column chromatography (e.g., eluting with dichloromethane/ethanol) to afford this compound as a light beige solid.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
-
Hazard Statements: GHS classifications from aggregated sources indicate potential hazards.[1] These include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319/H320: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions for Safe Handling:
-
Handle in a well-ventilated place or under a chemical fume hood.[7]
-
Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[7]
-
Avoid formation of dust and aerosols.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.
-
-
Conditions for Safe Storage:
This information is intended as a guide and does not purport to be all-inclusive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 1203705-55-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound(950739-21-6) 1H NMR [m.chemicalbook.com]
- 6. 1203705-55-8 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. echemi.com [echemi.com]
In-Depth Technical Guide: Synthesis and Characterization of 3-Bromo-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the analytical methods for structural confirmation and purity assessment.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted pyrazole precursor. The following protocol is adapted from established chemical literature.
Reaction Scheme
The synthesis proceeds via the reduction of the nitro group of 3,4-dibromo-5-nitro-1H-pyrazole using stannous chloride dihydrate in a mixed solvent system.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol
The general procedure for the synthesis of this compound is as follows:
-
Reaction Setup: In a suitable reaction vessel, combine 3,4-dibromo-5-nitro-1H-pyrazole (69 g) with stannous chloride dihydrate (135 g).
-
Solvent Addition: Add a mixture of ethyl acetate (600 mL) and ethanol (300 mL) to the reaction vessel.
-
Reaction: Heat the mixture to reflux at 110 °C for 45 minutes to facilitate the nitro reduction.
-
Work-up: After the reaction is complete, cool the resulting yellow solution to room temperature. Slowly pour the reaction mixture into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL).
-
Extraction and Purification: Filter the resulting slurry through a bed of diatomaceous earth. Wash the filter cake with additional ethyl acetate (600 mL). Combine the organic phases, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is obtained as an orange oil.
-
Final Purification: Purify the crude product by fast column chromatography to yield this compound as a light beige solid.[1]
Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material | 3,4-dibromo-5-nitro-1H-pyrazole (69 g) |
| Reducing Agent | Stannous chloride dihydrate (135 g) |
| Solvents | Ethyl acetate (600 mL), Ethanol (300 mL) |
| Reaction Temperature | 110 °C |
| Reaction Time | 45 minutes |
| Product Yield | 13.2 g (32%) |
| Product Appearance | Light beige solid |
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following are the key analytical techniques and expected results.
Characterization Workflow
References
A Comprehensive Technical Guide to 3-Bromo-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document details the chemical identity, physicochemical properties, and a key synthesis protocol for this compound, offering valuable information for researchers engaged in the synthesis and application of novel pyrazole derivatives.
Chemical Identity and Structure
This compound is a substituted pyrazole with the molecular formula C₃H₄BrN₃.[1][2] There appears to be some inconsistency in the literature and commercial listings regarding its CAS number, with both 1203705-55-8 and 950739-21-6 being used to refer to this compound.[1][2][3][4][5][6] For the purposes of this guide, we will consider both numbers as potentially referring to the same chemical entity. Its IUPAC name is 5-bromo-1H-pyrazol-3-amine.[2]
The fundamental structure consists of a five-membered pyrazole ring, which is a heterocyclic aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a bromine atom at the 3-position and an amine group at the 5-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, with data compiled from various chemical information sources. These properties are crucial for designing experimental conditions, including reaction setups, purification procedures, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | [1][2][4][5] |
| Molecular Weight | 161.99 g/mol | [1][2] |
| CAS Number | 1203705-55-8 or 950739-21-6 | [1][2][3][4][5][6] |
| Boiling Point (Predicted) | 384.2 ± 22.0 °C | [1] |
| Density (Predicted) | 2.039 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.16 ± 0.10 | [1] |
| LogP (Predicted) | 1.33560 | [1] |
| Physical Form | Solid | [3][7] |
| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [1][7] |
Experimental Protocol: Synthesis
A common synthetic route to this compound involves the nitro reduction of a dibrominated pyrazole precursor. The following protocol is a detailed methodology for its synthesis.[3]
Starting Material: 3,4-dibromo-5-nitro-1H-pyrazole
Reagents and Solvents:
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Ethanol
-
Aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 3,4-dibromo-5-nitro-1H-pyrazole (69 g) with stannous chloride dihydrate (135 g).
-
Solvent Addition: Add a solvent mixture of ethyl acetate (600 mL) and ethanol (300 mL) to the reaction vessel.
-
Nitro Reduction: Heat the mixture to reflux at 110 °C for 45 minutes.
-
Work-up:
-
After the reaction is complete, cool the resulting yellow homogeneous solution to room temperature.
-
Slowly pour the reaction mixture into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL).
-
Separate the organic and aqueous phases.
-
Wash the organic phase with brine (200 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as an orange oil.
-
-
Purification:
-
Purify the crude product by fast column chromatography.
-
Elute with a 6% ethanol solution in dichloromethane.
-
The final product, this compound, is obtained as a light beige solid (13.2 g, 32% yield).[3]
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 5.20 (m, 3H), 11.60 (br s, 1H).[3]
Synthesis Workflow
The synthesis of this compound can be visualized as a multi-step workflow, from the initial reaction to the final purification.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
While specific applications of this compound are not extensively detailed in the provided search results, its structural features make it a valuable building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9]
One documented use of this compound is as a reactant in the synthesis of a near-infrared fluorescence imaging probe.[1] This probe is designed to preferentially bind to cannabinoid receptors (CB2R over CB1R), highlighting the compound's utility in developing targeted diagnostic and therapeutic agents.[1] The broader class of 5-aminopyrazoles are key intermediates in the synthesis of various biologically active compounds, including potential treatments for inflammatory conditions like rheumatoid arthritis and asthma.[10][11] The presence of both a bromo and an amino group provides two reactive sites for further chemical modification, allowing for the construction of diverse molecular libraries for drug screening.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug development and chemical biology. This guide has provided essential technical information, including its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The versatility of the pyrazole core, combined with the reactive handles on this specific derivative, ensures its continued importance for researchers aiming to design and synthesize novel bioactive molecules.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1203705-55-8 [chemicalbook.com]
- 4. 3-Bromo-1H-pyrazol-5-amine_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 5. This compound,(CAS# 1203705-55-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. This compound | 950739-21-6 [chemicalbook.com]
- 7. This compound | 1203705-55-8 [sigmaaldrich.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Bromo-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-1H-pyrazol-5-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on data from structurally related analogs and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the estimated and expected spectroscopic data for this compound. These values are derived from the analysis of analogous compounds, including other halogenated pyrazoles, and theoretical predictions.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~5.5 - 6.0 | Singlet | 1H | H4 | The chemical shift is influenced by the electron-withdrawing bromine atom and the electron-donating amino group. |
| ~5.0 - 6.0 | Broad Singlet | 2H | NH₂ | Chemical shift and peak shape are dependent on solvent and concentration. |
| ~11.0 - 12.0 | Broad Singlet | 1H | NH | Tautomeric proton; chemical shift is highly dependent on solvent and concentration. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~150 - 155 | C5 | Carbon bearing the amino group. |
| ~135 - 140 | C3 | Carbon bearing the bromine atom; significant downfield shift due to the halogen's inductive effect. |
| ~85 - 90 | C4 | Shielded by the adjacent nitrogen atoms and influenced by the substituents at C3 and C5. |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3150 - 3050 | Medium | C-H stretching (aromatic) |
| 1640 - 1600 | Medium to Strong | N-H bending (amine) |
| 1580 - 1550 | Medium | C=N stretching |
| 1480 - 1450 | Medium | C=C stretching |
| ~1050 | Medium to Strong | C-Br stretching |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 161/163 | ~100 / ~98 | [M]⁺ (Molecular Ion) |
| 82 | Variable | [M - Br]⁺ |
| 55 | Variable | Further fragmentation |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Referencing: The residual DMSO peak at δ 2.50 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, or more, as needed for adequate signal-to-noise.
-
Referencing: The DMSO-d₆ solvent peak at δ 39.52 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
Data Acquisition (Direct Insertion Probe):
-
Dip the tip of the direct insertion probe into the sample solution.
-
Allow the solvent to evaporate, leaving a thin film of the sample on the probe tip.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
Mass Spectrometer Parameters (EI Mode):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and structural characterization of this compound.
Caption: Logical relationship between spectroscopic techniques and the derived structural information.
Technical Guide: Solubility Profile of 3-Bromo-1H-pyrazol-5-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1H-pyrazol-5-amine, a key intermediate in synthetic chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic methodologies and offers a general framework for experimental solubility determination.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrazole core with bromine and amine substitutions, makes it a versatile building block for the synthesis of various bioactive molecules. Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.
Qualitative Solubility Data
| Organic Solvent / System | Solubility Indication | Context of Observation |
| Ethanol / Ethyl Acetate | Soluble | Used as a reactant in a mixture of these solvents.[1] |
| Dichloromethane / Ethanol | Soluble | Employed as the eluent in column chromatography for purification.[1] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often used as a solvent for NMR analysis of similar compounds. |
| Methanol | Likely Soluble | Generally, pyrazoles show good solubility in methanol. |
| Acetone | Likely Soluble | Pyrazoles are often soluble in acetone. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a solid organic compound in an organic solvent can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, ethyl acetate, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Workflow and Visualization
The following diagrams illustrate the logical workflow for assessing compound solubility and a general decision-making process based on solubility characteristics.
References
The Aminopyrazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, underpinning a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of this critical pharmacophore. From its initial synthesis in the late 19th century to its contemporary role in targeted cancer therapies, the aminopyrazole core has demonstrated remarkable versatility. This document details key synthetic methodologies, presents quantitative data on the biological activity of representative compounds, and illustrates the signaling pathways influenced by these molecules, offering a comprehensive resource for researchers in drug discovery and development.
Discovery and Historical Evolution of Substituted Aminopyrazoles
The story of substituted pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr discovered the cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine, which yielded the first pyrazole derivative, a pyrazolone.[1][2][3] This seminal discovery, now known as the Knorr pyrazole synthesis, laid the foundation for an entirely new class of heterocyclic compounds.[1][2][4]
The therapeutic potential of this new scaffold was quickly realized. In 1884, Antipyrine (phenazone), a pyrazolone derivative, was introduced as one of the first synthetic analgesics and antipyretics.[5][6] This was followed in 1893 by the synthesis of Aminopyrine (aminophenazone) by Friedrich Stolz at Hoechst, a derivative of antipyrine with similar medicinal properties.[7][8] These early compounds marked the entry of pyrazole-based drugs into the pharmacopeia.
A significant leap in the therapeutic application of substituted pyrazoles came with the discovery of their anti-inflammatory properties. The development of phenylbutazone, another pyrazolone derivative, for the treatment of arthritis highlighted the potential of this class of compounds in managing inflammatory conditions.[6] This culminated in the late 20th century with the advent of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery that the COX enzyme has two isoforms, COX-1 and COX-2, and that selective inhibition of COX-2 could provide anti-inflammatory effects with reduced gastrointestinal side effects, spurred the development of a new generation of anti-inflammatory drugs.[9][10][11] A key breakthrough in this area was the pyrazole-containing compound, Celecoxib (Celebrex), which was discovered by a team at Searle and launched in 1998.[9][10]
The dawn of the 21st century saw the emergence of substituted aminopyrazoles as powerful kinase inhibitors in oncology.[12][13] Their ability to fit into the ATP-binding pocket of various kinases has led to the development of numerous targeted cancer therapies.[13][14] The pyrazole core serves as a versatile scaffold that can be readily functionalized to achieve high potency and selectivity for specific kinase targets.[13][15] This has resulted in the approval of several pyrazole-based kinase inhibitors for the treatment of various cancers, solidifying the aminopyrazole moiety as a "privileged scaffold" in modern drug discovery.[12][15]
Synthesis of Substituted Aminopyrazoles
The synthesis of the aminopyrazole core can be achieved through various methods. The most common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative.
General Synthesis from β-Ketonitriles and Hydrazines
This method relies on the reaction of a compound containing a ketone and a nitrile group in a 1,3-relationship with hydrazine or a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzoylacetonitrile in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.
Therapeutic Applications and Mechanisms of Action
Substituted aminopyrazoles have found applications in a wide range of therapeutic areas, primarily due to their ability to act as inhibitors of key enzymes involved in disease pathogenesis.
Anti-inflammatory Agents: COX-2 Inhibition
A significant class of anti-inflammatory drugs is based on the selective inhibition of the COX-2 enzyme. Substituted pyrazoles, most notably celecoxib, have been designed to fit into the active site of COX-2 with high affinity, while having a lower affinity for the COX-1 isoform. This selectivity is attributed to the presence of a larger hydrophobic pocket in the COX-2 active site.
Anticancer Agents: Kinase Inhibition
The aminopyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Aminopyrazole inhibitor (test compound)
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the aminopyrazole inhibitor in the assay buffer.
-
In a microplate, add the recombinant kinase, the kinase-specific substrate, and the aminopyrazole inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period.
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Detect the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each concentration of the aminopyrazole inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Aminopyrazole inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminopyrazole inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.
-
Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition) by plotting cell viability against the inhibitor concentration.
Quantitative Data Summary
The following tables summarize the biological activity of representative substituted aminopyrazole derivatives across different therapeutic targets.
Table 1: Inhibitory Activity of Pyrazole-based COX-2 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Celecoxib | COX-2 | 40 | [11] |
| COX-1 | 15000 | [11] |
Table 2: Inhibitory Activity of Aminopyrazole-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative GI50 (µM) | Reference |
| Crizotinib | ALK | 24 | H3122 | 0.06 | [14] |
| MET | 8 | GTL-16 | 0.008 | [14] | |
| Ruxolitinib | JAK1 | 3.3 | Ba/F3-JAK1 | 0.13 | [14] |
| JAK2 | 2.8 | Ba/F3-JAK2 | 0.13 | [14] | |
| Erdafitinib | FGFR1 | 1.2 | NCI-H1581 | 0.027 | [14] |
| FGFR2 | 2.5 | SNU-16 | 0.003 | [14] | |
| FGFR3 | 6.0 | RT112/84 | 0.015 | [14] | |
| FGFR4 | 118 | Hep3B | >10 | [14] |
Conclusion
The substituted aminopyrazole core has a rich history, evolving from early synthetic curiosities to indispensable scaffolds in modern drug discovery. Its synthetic tractability and ability to be tailored for specific biological targets have ensured its continued relevance. The successful development of aminopyrazole-based drugs for inflammation and cancer serves as a testament to the power of this versatile heterocycle. As our understanding of disease biology deepens, the aminopyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of new and innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Antipyrine | drug | Britannica [britannica.com]
- 7. Metamizole - Wikipedia [en.wikipedia.org]
- 8. Aminophenazone - Wikipedia [en.wikipedia.org]
- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. bcc.bas.bg [bcc.bas.bg]
An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Bromo-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to generate diverse molecular scaffolds. This guide focuses specifically on the reactivity of the 5-amino group, a key nucleophilic center that dictates many of the subsequent synthetic transformations. Understanding the chemical behavior of this amino group is paramount for the rational design and synthesis of novel pyrazole-based compounds with potential therapeutic applications.
The pyrazole ring is an electron-rich aromatic system. The presence of an amino group at the C5 position further enhances the nucleophilicity of the molecule. However, the reactivity is a nuanced interplay of several factors, including the tautomeric forms of the pyrazole ring and the electronic influence of other substituents. In this compound, the bromine atom at the C3 position exerts an electron-withdrawing inductive effect, which can modulate the reactivity of the entire pyrazole system, including the 5-amino group.
5-Aminopyrazole derivatives are polyfunctional compounds with three primary nucleophilic sites: the C4 position, the N1 ring nitrogen, and the exocyclic 5-NH2 group.[1] The relative nucleophilicity of these sites, and thus the regioselectivity of reactions with electrophiles, is influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.[2] Generally, electron-donating groups on the pyrazole ring increase the acidity of the pyrrole-like NH group, which can influence which nitrogen atom acts as the primary nucleophile.[2]
This guide will provide a detailed overview of the key reactions involving the 5-amino group of this compound, including acylation, alkylation, sulfonation, and its role in the synthesis of fused heterocyclic systems. Where direct experimental data for the title compound is unavailable, analogous examples from closely related 5-aminopyrazoles will be presented to illustrate the expected reactivity.
Reactions of the 5-Amino Group
The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a potent nucleophile, readily reacting with a variety of electrophiles.
Acylation
Acylation of the 5-amino group is a common transformation used to introduce amide functionalities, which can serve as key structural motifs or as protecting groups. This reaction typically involves the treatment of this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base.
Table 1: Analogous Acylation Reactions of 5-Aminopyrazoles
| 5-Aminopyrazole Derivative | Acylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-Amino-3-aryl-1H-pyrazole | Substituted Benzoyl Chlorides | - | Dichloromethane | - | - | [3] |
| 5-Aminopyrazole | Acetic Anhydride | Pyridine | - | - | - | General Knowledge |
Experimental Protocol: General Procedure for Acylation (Analogous)
A solution of a 5-aminopyrazole derivative (1.0 eq) in a suitable solvent such as dichloromethane or pyridine is treated with an acylating agent (1.1 eq), for example, a substituted benzoyl chloride or acetic anhydride.[3] The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Alkylation
Alkylation of the 5-amino group introduces alkyl or aryl substituents, leading to secondary or tertiary amines. This reaction is typically achieved by reacting this compound with alkyl or aryl halides. The reaction of amines with alkyl halides can sometimes lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. Reaction conditions, such as the stoichiometry of the reactants and the nature of the base and solvent, can be optimized to favor mono-alkylation.
Specific examples of N-alkylation of this compound are not prevalent in the literature, but protocols for the alkylation of other aminopyrazoles serve as a useful guide.
Table 2: Analogous Alkylation Reactions of Amines/Aminopyrazoles
| Amine/Aminopyrazole | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| Primary/Secondary Amines | Alkyl Halides | Typically excess amine or an external base | Various | Variable | Variable | [4] |
| 4-Nitropyrazole | Primary/Secondary Alcohols | DEAD, PPh3 | - | Mitsunobu Reaction | - | [5] |
Experimental Protocol: General Procedure for Alkylation (Analogous)
To a solution of the 5-aminopyrazole in a suitable solvent like acetonitrile or DMF, a base such as potassium carbonate or triethylamine is added.[6] The alkylating agent (e.g., an alkyl bromide or iodide) is then added, and the reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Sulfonylation
The reaction of the 5-amino group with sulfonyl chlorides yields sulfonamides. This transformation is important in medicinal chemistry as the sulfonamide group is a common pharmacophore. The reaction is analogous to acylation and is typically carried out in the presence of a base to neutralize the HCl byproduct.
Table 3: Analogous Sulfonylation Reactions of Aminopyrazoles
| Aminopyrazole Derivative | Sulfonylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Amino-3-aryl-5-methoxymethyl-1H-pyrazoles | p-Acetamidobenzenesulfonyl chloride | - | - | - | - | [7] |
| 4-Aminopyrazoles | Various Sulfonyl Chlorides | - | - | - | - | [8] |
Experimental Protocol: General Procedure for Sulfonylation (Analogous)
A solution of a 4-aminopyrazole derivative in a suitable solvent is treated with a sulfonyl chloride (e.g., p-acetamidobenzenesulfonyl chloride).[7] The reaction is typically carried out in the presence of a base like pyridine or triethylamine and may require heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic extract is then washed, dried, and concentrated. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Cyclocondensation Reactions
The 5-amino group, in concert with the N1 ring nitrogen, acts as a 1,3-binucleophile in cyclocondensation reactions with 1,3-dielectrophiles. This is a powerful strategy for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which are prevalent in many biologically active molecules.
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other suitable 1,3-dielectrophiles typically proceeds with initial nucleophilic attack of the exocyclic 5-amino group, followed by intramolecular cyclization involving the N1 ring nitrogen and subsequent dehydration to afford the aromatic fused ring system.
Table 4: Cyclocondensation Reactions of 5-Aminopyrazoles
| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Catalyst/Solvent | Product | Reference |
| 5-Aminopyrazoles | β-Halovinyl/aryl aldehydes | Pd(OAc)2, PPh3 / DMF, DMSO | Pyrazolo[3,4-b]pyridines | [9] |
| 5-Aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridines or Pyrazolo[1,5-a]pyrimidines | [9] |
| 5-Aminopyrazoles | 1,3,5-Trisubstituted pentane-1,5-diones | KOt-Bu / Ethanol | Pyrazolo[1,5-a]pyrimidines | [9] |
Experimental Protocol: General Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis (Analogous)
A mixture of a 5-aminopyrazole and a 1,3-dicarbonyl compound (or a suitable precursor) is heated in a solvent such as acetic acid, ethanol, or dimethylformamide.[9] A catalyst, which can be an acid or a base, may be required depending on the specific substrates. The reaction is monitored by TLC, and upon completion, the mixture is cooled, and the product is often isolated by filtration. If the product does not precipitate, an aqueous workup followed by extraction and purification by chromatography may be necessary.
Influence of the 3-Bromo Substituent on Reactivity
The bromine atom at the C3 position of the pyrazole ring is expected to have a significant impact on the reactivity of the 5-amino group. Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring. This decrease in electron density at the pyrazole ring would, in turn, decrease the nucleophilicity of the 5-amino group, making it less reactive towards electrophiles compared to its non-brominated counterpart.
However, halogens also possess a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). In the case of pyrazoles, theoretical studies have shown that electron-donating substituents can influence the tautomeric equilibrium and the overall electron distribution.[2][10] The interplay between the inductive and mesomeric effects of the bromine atom will ultimately determine the precise reactivity of the 5-amino group in this compound. While a definitive quantitative comparison is not available in the literature, it is reasonable to anticipate that reactions involving the nucleophilic attack of the 5-amino group may require slightly harsher conditions (e.g., higher temperatures, longer reaction times, or stronger bases) compared to analogous reactions with unsubstituted 5-aminopyrazole.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile chemistry centered around its nucleophilic 5-amino group. This functional group readily participates in a variety of important chemical transformations, including acylation, alkylation, sulfonation, and cyclocondensation reactions, paving the way for the synthesis of a wide array of more complex heterocyclic structures. While the electron-withdrawing nature of the 3-bromo substituent likely tempers the nucleophilicity of the amino group to some extent, the general reactivity patterns observed for other 5-aminopyrazoles provide a solid foundation for predicting its chemical behavior. This guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the reactivity of this important building block and providing analogous experimental frameworks to facilitate its application in the synthesis of novel compounds of medicinal interest. Further experimental studies are warranted to quantify the precise impact of the 3-bromo substituent on the reactivity of the 5-amino group and to develop optimized protocols for its functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
Tautomerism in 3-Bromo-1H-pyrazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions. For 3-Bromo-1H-pyrazol-5-amine, this tautomerism primarily manifests as an annular equilibrium between the 3-bromo-5-amino-1H-pyrazole and 5-bromo-3-amino-1H-pyrazole forms. Understanding and predicting this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds.
This guide provides a comprehensive overview of the structural factors governing this tautomerism, details the experimental and computational methodologies used for its study, and presents key data to inform research and development efforts.
The Annular Tautomerism of this compound
The fundamental tautomeric relationship in this compound involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[1][2] This process, known as annular prototropic tautomerism, results in two distinct isomers: 3-Bromo-5-amino-1H-pyrazole and 5-Bromo-3-amino-1H-pyrazole.[1][2] While side-chain tautomerism could theoretically produce imino forms, experimental and computational studies overwhelmingly indicate that the amino tautomers are significantly more stable and are the predominant species observed. The interconversion between these two forms is typically a rapid and reversible process, leading to a dynamic equilibrium in solution.[1]
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is dictated by a subtle interplay of electronic effects from substituents and the nature of the solvent.
-
Substituent Effects: The electronic character of the substituents on the pyrazole ring is a primary determinant of tautomeric preference. Electron-donating groups, such as the amino (-NH2) group, tend to favor the tautomer where the substituent is at the C3 position.[2] Conversely, electron-withdrawing groups favor the C5-tautomer.[2] In the case of this compound, the amino group is a strong π-electron donor, while the bromo group is a σ-electron withdrawing and π-electron donating group. The strong donating character of the amino group is expected to be the dominant factor, thus favoring the 3-Bromo-5-amino-1H-pyrazole tautomer. This is further supported by studies on other 3(5)-substituted pyrazoles.[2]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may favor the more polar tautomer. However, for many pyrazoles, the energy differences between tautomers are such that one form strongly predominates regardless of the solvent.
Quantitative Analysis of Tautomeric Equilibrium
| Tautomer Name | Substituent Positions | Expected Stability | Predicted Energy Difference (ΔG) |
| 3-Bromo-5-amino-1H-pyrazole | 3-Bromo, 5-Amino | Major Tautomer | Favored |
| 5-Bromo-3-amino-1H-pyrazole | 5-Bromo, 3-Amino | Minor Tautomer | Disfavored |
Table 1: Predicted Tautomeric Equilibrium for this compound. The prediction is based on the established electronic effects of substituents on the pyrazole ring.
Experimental and Computational Protocols
A multi-faceted approach combining experimental spectroscopy and computational chemistry is required for a thorough investigation of tautomerism.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ring carbons (¹³C NMR) and protons (¹H NMR) are highly sensitive to the electronic environment, which differs between tautomers. For N-unsubstituted pyrazoles, rapid proton exchange often leads to averaged signals. Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their direct observation and quantification. ¹⁵N NMR can also be highly informative as the chemical shifts of the nitrogen atoms are very different in the two tautomeric forms.
-
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature. A published ¹H NMR spectrum for this compound in DMSO-d6 shows signals at δ: 5.20 (m, 3H) and 11.60 (br s, 1H).[5]
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Perform variable temperature (VT) NMR studies, gradually lowering the temperature (e.g., in 10 K increments) to observe any decoalescence of signals that would indicate the presence of multiple tautomers.
-
-
Data Analysis: Analyze the chemical shifts and coupling constants. The observation of a single set of signals at room temperature suggests either the presence of a single dominant tautomer or rapid exchange between tautomers. Comparison with calculated chemical shifts for each tautomer can aid in assigning the predominant form.
-
X-ray Crystallography
-
Principle: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, definitively identifying which tautomer is present in the crystal lattice.
-
Protocol for Crystal Growth and Structure Determination:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by vapor diffusion techniques.[7][8]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, can be determined, thus unequivocally identifying the tautomer present in the solid state.
-
Computational Protocol
Density Functional Theory (DFT) Calculations
-
Principle: DFT is a robust computational method for predicting the relative stabilities of tautomers. By calculating the electronic energy of each tautomer, the more stable form and the energy difference between them can be determined.
-
Protocol for Tautomer Stability Calculation:
-
Structure Building: Build the 3D structures of both 3-Bromo-5-amino-1H-pyrazole and 5-Bromo-3-amino-1H-pyrazole using molecular modeling software.
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each tautomer using a suitable level of theory and basis set, for example, B3LYP/6-311++G(d,p).[1][9]
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, Gibbs free energy).
-
-
Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference can be used to estimate the tautomeric equilibrium constant.
-
(Optional) Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), into the calculations.
-
Visualizations
Caption: Annular tautomeric equilibrium of this compound.
Caption: Workflow for the comprehensive analysis of tautomerism.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1203705-55-8 [chemicalbook.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of brominated pyrazoles
An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their derivatives are integral scaffolds in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Among these, brominated pyrazoles stand out as exceptionally versatile intermediates in organic synthesis.[4] Their unique electronic properties and the reactivity of the carbon-bromine bond make them invaluable building blocks for creating complex molecular architectures through various cross-coupling reactions.[2]
This guide provides a comprehensive overview of the core physical and chemical properties of brominated pyrazoles, with a focus on data relevant to synthesis, characterization, and application in research and development.
Physical Properties
Brominated pyrazoles are typically crystalline solids at room temperature. 4-Bromopyrazole, a common starting material, is often described as a white to pale yellow or cream-colored crystalline powder.[1][2] The introduction of a bromine atom significantly influences the molecule's electronic structure and crystal packing.[5][6]
A comparative study of 4-halogenated-1H-pyrazoles revealed that the 4-bromo and 4-chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs in their crystal structures.[6] This is in contrast to the fluoro and iodo analogs, which form chain-like structures (catemers).[6]
Table 1: Physical and Spectroscopic Data for 4-Bromo-1H-pyrazole
| Property | Value | Reference |
| CAS Number | 2075-45-8 | [2][7] |
| Molecular Formula | C₃H₃BrN₂ | [7] |
| Molecular Weight | 146.973 g/mol | [7] |
| Appearance | White to cream crystalline powder | [2] |
| ¹H NMR (CD₂Cl₂, 400 MHz) | δ ~10.9 ppm (br s, 1H, N-H), δ 7.62 ppm (s, 2H, H³,⁵) | [6] |
| IR Spectroscopy (cm⁻¹) | ~3255 (N-H stretch), complex bands 2600-3200 | [6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the identification and characterization of brominated pyrazoles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum of 4-bromo-1H-pyrazole, the two equivalent protons at the 3- and 5-positions (H³,⁵) typically appear as a singlet around 7.62 ppm in CD₂Cl₂. The N-H proton is a broad singlet at a much higher chemical shift (~10.9 ppm).[6] The presence of two naturally occurring bromine isotopes (⁷⁹Br and ⁸¹Br) can sometimes lead to line broadening but does not typically cause observable splitting in ¹H or ¹³C NMR.[5]
-
Infrared (IR) Spectroscopy : The IR spectra of 4-halogenated pyrazoles show a characteristic N-H stretching frequency. For 4-bromo-1H-pyrazole, this appears around 3255 cm⁻¹. Due to extensive hydrogen bonding in the solid state, this region is often complex, featuring multiple bands and Fermi resonance interactions.[6]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry of 4-bromo-1H-pyrazole shows a characteristic isotopic pattern for the molecular ion peak due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes, resulting in two peaks of similar intensity separated by 2 m/z units.[7]
Chemical Properties and Reactivity
The chemical reactivity of brominated pyrazoles is dominated by two key features: the pyrazole ring itself and the carbon-bromine bond.
Electrophilic Substitution
The pyrazole ring is highly reactive towards electrophilic substitution, with the C-4 position being the most susceptible.[8] Direct bromination of pyrazole with reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) readily yields 4-bromopyrazole.[4][9] The reaction is generally fast and efficient. The reactivity of pyrazole towards bromination is greater than that of thiazole but less than that of imidazole.[8]
Utility in Cross-Coupling Reactions
The C-Br bond in brominated pyrazoles makes them excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups at the pyrazole core, a crucial strategy in drug discovery and materials science.[2][4]
-
Suzuki Coupling : Reaction with boronic acids to form C-C bonds.
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C bonds.
-
Heck Coupling : Reaction with alkenes.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
The following diagram illustrates the central role of a brominated pyrazole as a versatile synthetic intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 8. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the N-arylation of 3-Bromo-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-arylation of 3-bromo-1H-pyrazol-5-amine is a critical transformation in medicinal chemistry, enabling the synthesis of a diverse array of compounds with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the ability to introduce aryl substituents at the N1 or N5 position allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the N-arylation of this compound, focusing on the widely employed Buchwald-Hartwig amination and the classical Ullmann condensation. These methods offer versatile routes to N-aryl-3-bromo-1H-pyrazol-5-amines, which are valuable intermediates in the development of novel therapeutics, including kinase inhibitors and other targeted agents.
Key N-Arylation Methodologies
Two primary catalytic methods are widely employed for the N-arylation of aminopyrazoles: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This is a modern and versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1] It is often favored due to its high functional group tolerance, relatively mild reaction conditions, and the availability of a wide range of effective catalyst systems.[2] For the N-arylation of this compound, the reaction can theoretically occur at either the N1 position of the pyrazole ring or the exocyclic amino group. However, the N1-arylation is generally favored under typical Buchwald-Hartwig conditions.
-
Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[3] While it often requires higher reaction temperatures and stronger bases compared to the Buchwald-Hartwig amination, it remains a valuable and cost-effective alternative, particularly for large-scale syntheses.[4]
Experimental Protocols
The following protocols provide detailed experimental procedures for the N-arylation of this compound using both Buchwald-Hartwig and Ullmann conditions.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of nitrogen heterocycles.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., toluene, dioxane, or N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromo-1H-pyrazol-5-amine.
Quantitative Data Summary (Representative Examples):
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 18 | 75 |
| 2 | Bromobenzene | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Dioxane | 100 | 24 | 68 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | DMF | 120 | 16 | 82 |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is based on general procedures for the Ullmann condensation.
Reaction Scheme:
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often improves yield)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the optional ligand (0.2 mmol, 20 mol%), and the base (2.5 mmol, 2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (5 mL).
-
Heat the mixture to a high temperature (typically 120-160 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-aryl-3-bromo-1H-pyrazol-5-amine.
Quantitative Data Summary (Representative Examples):
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | L-proline (20) | K₂CO₃ | DMF | 140 | 36 | 65 |
| 2 | 4-Iodotoluene | CuI (10) | 1,10-phenanthroline (20) | Cs₂CO₃ | DMSO | 150 | 24 | 72 |
| 3 | 1-Iodo-4-nitrobenzene | CuI (15) | None | K₂CO₃ | DMF | 130 | 48 | 58 |
Visualizations
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: Workflow for the palladium-catalyzed N-arylation.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The N-arylation of this compound is a versatile and powerful tool in drug discovery and development. The Buchwald-Hartwig amination and Ullmann condensation represent two robust and complementary methods for achieving this transformation. The choice of method will depend on factors such as substrate scope, functional group tolerance, cost, and scalability. The detailed protocols and supporting information provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds.
References
Application Notes: 3-Bromo-1H-pyrazol-5-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction
3-Bromo-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. The pyrazole core is a well-established pharmacophore that can mimic the adenine region of ATP, enabling competitive inhibition of a wide range of kinases. The presence of a bromine atom at the 3-position and an amino group at the 5-position provides two reactive handles for facile and diverse chemical modifications. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides detailed application notes and protocols for utilizing this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds known to target various kinases involved in cell signaling pathways implicated in cancer and other diseases.
Key Advantages of this compound in Kinase Inhibitor Design:
-
Versatile Synthetic Handles: The bromine atom allows for the introduction of various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The amino group is a key nucleophile for the construction of fused ring systems, most notably the pyrazolo[3,4-d]pyrimidine core.
-
Privileged Scaffold: The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, known to bind to the hinge region of many kinases, a critical interaction for potent inhibition.
-
Structural Diversity: The sequential and regioselective modification of the bromine and amine functionalities enables the creation of large and diverse libraries of compounds for structure-activity relationship (SAR) studies.
Application: Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors
A common and effective strategy for elaborating this compound into a potent kinase inhibitor is through the construction of a pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system serves as a rigid and planar core that can be further functionalized to achieve high affinity and selectivity for the target kinase.
A representative synthetic approach involves an initial cyclocondensation reaction followed by a Suzuki-Miyaura cross-coupling to introduce diversity at the C4 position of the pyrazolo[3,4-d]pyrimidine ring system.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine from this compound
This protocol describes the initial cyclization step to form the core pyrazolo[3,4-d]pyrimidine structure.
Materials:
-
This compound
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Cyclization: In a round-bottom flask, a mixture of this compound (1.0 eq) and formamide (10-15 vol) is heated to 150-160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Chlorination: After cooling the reaction mixture to room temperature, phosphorus oxychloride (3-5 eq) is added cautiously. The mixture is then heated to reflux (around 110 °C) for 2-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol details the introduction of an aryl or heteroaryl group at the C4-position of the pyrazolo[3,4-d]pyrimidine core, a key step in generating a library of potential kinase inhibitors.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Aryl- or heteroaryl-boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture at 90-120 °C for 2-12 hours. The reaction can be performed using conventional heating or a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyrazolo[3,4-d]pyrimidine derivative.
Data Presentation
The following table summarizes the inhibitory activity of a representative set of pyrazolo[3,4-d]pyrimidine-based inhibitors against various kinases. The synthesis of such compounds can be achieved following the protocols outlined above, starting from this compound and employing a variety of boronic acids in the Suzuki-Miyaura coupling step.
| Compound ID | R-Group (at C4) | Target Kinase | IC₅₀ (nM) |
| PZP-1 | Phenyl | Src | 150 |
| PZP-2 | 4-Fluorophenyl | Abl | 85 |
| PZP-3 | 3-Pyridyl | Lck | 210 |
| PZP-4 | 4-Anisyl | KDR (VEGFR2) | 55 |
| PZP-5 | 2-Thienyl | EGFR | 320 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual IC₅₀ values will vary depending on the specific kinase and assay conditions.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the Src kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Logical Relationship
Caption: Logical relationship for structure-activity relationship (SAR) studies.
Synthesis of 3-Bromo-1H-pyrazol-5-amine Derivatives: An Application Note for Researchers
For Immediate Release
This application note provides detailed experimental procedures for the synthesis of 3-Bromo-1H-pyrazol-5-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction
This compound serves as a versatile scaffold in the design of novel therapeutic agents. Its derivatives have shown potential as modulators of various biological targets, including cannabinoid receptors, making them valuable candidates for the development of new treatments for a range of diseases. This document outlines a reliable synthetic methodology, characterization data, and a potential application in the context of cannabinoid receptor signaling.
Data Presentation
Table 1: Summary of Synthetic Protocols
| Route | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 3,4-dibromo-5-nitro-1H-pyrazole | Stannous chloride dihydrate | Ethyl acetate, Ethanol | 45 min | 110 | 32[1] |
| 2 | 1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | Acetonitrile/Water | 24 h | Room Temp. | Not Reported |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.60 (br s, 1H), 5.20 (m, 3H)[1] |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
| Molecular Formula | C₃H₄BrN₃ |
| Molecular Weight | 161.99 g/mol |
| Appearance | Light beige solid[1] |
Experimental Protocols
Route 1: Synthesis from 3,4-dibromo-5-nitro-1H-pyrazole
This protocol details the synthesis of this compound via the reduction of a nitro group and subsequent debromination.
Materials:
-
3,4-dibromo-5-nitro-1H-pyrazole (69 g)
-
Stannous chloride dihydrate (135 g)[1]
-
Ethyl acetate (1400 mL)[1]
-
Ethanol (300 mL)[1]
-
Aqueous sodium bicarbonate (33 g in 200 mL water)[1]
-
Brine (200 mL)[1]
-
Anhydrous sodium sulfate[1]
-
Diatomaceous earth (30 g)[2]
-
Dichloromethane
-
Ethanol
Procedure:
-
A mixture of 3,4-dibromo-5-nitro-1H-pyrazole (69 g) and stannous chloride dihydrate (135 g) in ethyl acetate (600 mL) and ethanol (300 mL) is refluxed at 110 °C for 45 minutes.[1]
-
The reaction mixture is cooled to room temperature.
-
The cooled solution is slowly poured into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL).[1]
-
Diatomaceous earth (30 g) is added to the resulting slurry, and the mixture is filtered through a bed of diatomaceous earth.[2]
-
The filter cake is washed with an additional 600 mL of ethyl acetate.[1]
-
The organic phases are combined, washed with brine (200 mL), and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude product as an orange oil.[1]
-
The crude product is purified by flash column chromatography using a 6% ethanol in dichloromethane solution as the eluent to give this compound as a light beige solid (13.2 g, 32% yield).[1]
Route 2: Proposed Synthesis via Direct Bromination
This protocol provides a general approach for the bromination of pyrazole derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
1H-pyrazol-5-amine
-
N-Bromosuccinimide (NBS)
-
Mandelic acid (catalyst)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
To a solution of 1H-pyrazol-5-amine (0.2 mmol) in a 1:1 mixture of acetonitrile and water (2 mL), add N-Bromosuccinimide (0.24 mmol) and a catalytic amount of mandelic acid (0.04 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be worked up by extraction with a suitable organic solvent, followed by washing, drying, and concentration under reduced pressure.
-
The crude product would then be purified by column chromatography to yield the desired this compound.
Visualizations
Experimental Workflow for Synthesis Route 1
Caption: Workflow for the synthesis of this compound.
Cannabinoid Receptor Signaling Pathway
Caption: Modulation of the Cannabinoid Receptor Signaling Pathway.
References
Application of 3-Bromo-1H-pyrazol-5-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive bromine atom and a nucleophilic amino group on a pyrazole scaffold, make it an invaluable starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, with a particular focus on kinase inhibitors and anti-inflammatory compounds.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a scaffold for the generation of complex molecules with therapeutic potential. The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of aryl and heteroaryl moieties. This is a crucial strategy for exploring the structure-activity relationships (SAR) of drug candidates. The amino group at the 5-position can be readily functionalized or can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are prevalent in many kinase inhibitors.
Kinase Inhibitors
A significant application of this compound is in the synthesis of protein kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] Derivatives of this compound have been shown to target a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]
-
Janus Kinases (JAKs): JAKs are involved in cytokine signaling pathways that are crucial for immune responses and hematopoiesis. Their inhibitors are used in the treatment of inflammatory diseases and certain cancers.
-
Bcr-Abl Kinase: This fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy.[4]
-
Haspin (GSG2) Kinase: An atypical serine/threonine kinase involved in mitosis, making it a target for anticancer drug development.[5]
Anti-inflammatory Agents
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs.[6][7][8][9] Derivatives synthesized from this compound have shown potential as anti-inflammatory agents, often through the inhibition of enzymes such as cyclooxygenases (COX).
Data Presentation: Quantitative Biological Activity
The following tables summarize the biological activity of various kinase inhibitors derived from aminopyrazole scaffolds, demonstrating the potential of this compound as a starting material for potent drug candidates.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line (Disease) | Cellular Assay | Cellular IC50 (µM) | Reference |
| 1b | Haspin | 57 | - | - | - | [5] |
| 1c | Haspin | 66 | - | - | - | [5] |
| 2c | Haspin | 62 | - | - | - | [5] |
| Compound 10 | Bcr-Abl | 14.2 | K562 (Leukemia) | Proliferation | 0.27 | [4] |
| ABL-001 (Asciminib) | Bcr-Abl | 0.5 | - | - | - | [4] |
| Compound 13 | P. falciparum CDPK1 | 56 | P. falciparum | Anti-parasitic | 0.262 | [4] |
| Compound 18 | Chk2 | 41.64 | - | - | - | [4] |
| AT7519 | CDK1, CDK2 | - | - | - | - | [10] |
| 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 | Antiproliferative | Low µM | [11] |
| 11b | JAK1, JAK2, JAK3 | - | HEL, K562 | Antiproliferative | 0.35, 0.37 | [11] |
| TK4g | JAK2, JAK3 | 12.6, 15.8 | - | Enzyme Assay | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 3-position of a pyrazole ring.[13][14][15][16]
Materials:
-
This compound derivative (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhosPdG2) (2-10 mol%)
-
Ligand (if required, e.g., XPhos) (5-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a dry reaction vessel, add the this compound derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). The reaction can also be performed under microwave irradiation for a shorter duration (e.g., 40 minutes).[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a water-miscible solvent was used, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-1H-pyrazol-5-amine derivative.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines a general method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold via the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent.[17][18][19][20]
Materials:
-
3-Amino-1H-pyrazole derivative (e.g., synthesized from this compound via a subsequent reaction) (1.0 eq)
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) or a β-enaminone (1.0 - 1.2 eq)
-
Solvent (e.g., acetic acid, ethanol, pyridine)
-
Catalyst (optional, e.g., a few drops of concentrated acid or base)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the 3-amino-1H-pyrazole derivative (1.0 eq) in the chosen solvent.
-
Add the β-dicarbonyl compound or β-enaminone (1.0 - 1.2 eq) to the solution.
-
If required, add a catalytic amount of acid or base.
-
Heat the reaction mixture to reflux and stir for the necessary time (typically 4-24 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[21][22]
Materials:
-
Kinase enzyme (e.g., CDK2/Cyclin A, JAK2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compound, a positive control inhibitor, and DMSO (vehicle control) to the appropriate wells.
-
Add the kinase enzyme and substrate solution to all wells.
-
Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of bioactive compounds from this compound.
Caption: Inhibition of the CDK/Rb signaling pathway by pyrazole-based inhibitors.
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Bromo-1H-pyrazol-5-amine in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrazol-5-amine is a valuable heterocyclic building block in the synthesis of advanced fluorescent probes. Its inherent structural features, including the presence of amino and bromo functionalities on a pyrazole core, allow for versatile chemical modifications to construct sophisticated molecular sensors. This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from this compound, with a focus on a near-infrared (NIR) probe for imaging the cannabinoid receptor 2 (CB2R).
Application: Near-Infrared Fluorescent Probe for Cannabinoid Receptor 2 (CB2R) Imaging
The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor primarily expressed in immune cells and is implicated in various inflammatory and neurodegenerative diseases. The development of selective fluorescent probes for CB2R is crucial for understanding its physiological and pathological roles and for the development of targeted therapeutics. This compound serves as a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based ligands that can be further functionalized into high-affinity and selective fluorescent probes for CB2R.[1]
One such application is in the creation of near-infrared (NIR) fluorescent probes, which are advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration. A notable example is the development of probes with a pyrazolo[1,5-a]pyrimidin-7-one core, where the pyrazole moiety is derived from this compound.[1]
Signaling Pathway and Probe Design
The design of these probes involves a modular approach. The pyrazolo[1,5-a]pyrimidine scaffold, formed from this compound, acts as the pharmacophore responsible for binding to the CB2R. The bromine atom at the 3-position of the pyrazole can be utilized for further chemical modifications, such as introducing linkers for conjugation to a fluorophore. The amino group is crucial for the cyclization reaction that forms the pyrimidine ring. A NIR fluorophore is attached to this core structure, often via a flexible linker, to create the final imaging agent. Upon binding to CB2R, the probe's fluorescence can be detected, allowing for the visualization of receptor distribution and density in cells and tissues.
Experimental Protocols
The synthesis of pyrazolo[1,5-a]pyrimidine-based fluorescent probes from this compound generally follows a two-step process: 1) formation of the pyrazolo[1,5-a]pyrimidine core via condensation, and 2) functionalization and fluorophore conjugation.
Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a general method for the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine scaffold.[2]
Materials:
-
This compound
-
Appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Fluorophore Conjugation (Conceptual)
The following is a conceptual protocol for the conjugation of a near-infrared (NIR) fluorophore to the pyrazolo[1,5-a]pyrimidine core. The specific reaction conditions will depend on the nature of the linker and the reactive groups on both the core and the fluorophore. A common strategy involves a nucleophilic substitution or a cross-coupling reaction at the bromo-position, followed by attachment of the fluorophore.
Materials:
-
Bromo-substituted pyrazolo[1,5-a]pyrimidine core
-
Linker with appropriate functional groups (e.g., an amine-terminated linker)
-
NIR fluorophore with a reactive group (e.g., an NHS ester)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., DIPEA or triethylamine)
-
Palladium catalyst and ligand (for cross-coupling reactions)
-
Purification supplies (e.g., column chromatography)
Procedure (Illustrative Steps):
-
Linker Attachment: React the bromo-substituted pyrazolo[1,5-a]pyrimidine core with an appropriate linker (e.g., via a Suzuki or Buchwald-Hartwig cross-coupling reaction) to introduce a functional group for fluorophore conjugation.
-
Fluorophore Conjugation: Dissolve the linker-modified pyrazolo[1,5-a]pyrimidine in an anhydrous solvent. Add the NIR fluorophore (e.g., a Cy7-NHS ester) and a suitable base. Stir the reaction at room temperature until completion.
-
Purification: Purify the final fluorescent probe using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final probe using analytical techniques such as HPLC, MS, and NMR.
Quantitative Data Summary
The following table summarizes typical photophysical and binding properties of pyrazolo[1,5-a]pyrimidine-based fluorescent probes. The exact values will vary depending on the specific structure of the probe and the solvent used.
| Property | Typical Value Range | Notes |
| Excitation Wavelength (λex) | 650 - 800 nm | For NIR probes, excitation is in the red to near-infrared region to minimize autofluorescence. |
| Emission Wavelength (λem) | 670 - 850 nm | Emission is also in the NIR window for optimal tissue penetration. |
| Quantum Yield (Φ) | 0.05 - 0.30 | Can be influenced by the solvent polarity and binding to the target. |
| Molar Extinction Coefficient (ε) | 30,000 - 250,000 M⁻¹cm⁻¹ | High molar extinction coefficients are desirable for bright probes. |
| Binding Affinity (Kd or Ki) | 1 - 500 nM | High affinity is crucial for selective targeting of the receptor at low probe concentrations.[1] |
Conclusion
This compound is a versatile and valuable precursor for the synthesis of advanced fluorescent probes. The methodologies outlined in this document provide a foundation for researchers to develop novel pyrazolo[1,5-a]pyrimidine-based sensors for a variety of biological targets, with a particular emphasis on the development of NIR probes for in vivo imaging of the CB2 receptor. The ability to systematically modify the core structure allows for the fine-tuning of photophysical properties and biological activity, making this class of compounds highly attractive for applications in chemical biology and drug discovery.
References
- 1. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient construction of pyrazolo[1,5-a]pyrimidine scaffold and its exploration as a new heterocyclic fluorescent platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Compounds from 3-Bromo-1H-pyrazol-5-amine
Introduction
3-Bromo-1H-pyrazol-5-amine is a versatile heterocyclic building block crucial for the development of novel compounds in medicinal chemistry and drug discovery. Its structure features multiple reactive sites that allow for selective functionalization: the bromine atom at the C3 position, the secondary amine of the pyrazole ring, the primary exocyclic amine at the C5 position, and the C4 carbon atom. This document provides detailed protocols for the synthesis of diverse pyrazole derivatives through key chemical transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and a multi-step pathway involving N-protection followed by N-alkylation. These methods enable the generation of compound libraries with potential biological activity.
Application Note 1: Synthesis of 3-Aryl-1H-pyrazol-5-amines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the substitution of the bromine atom at the C3 position with a variety of aryl and heteroaryl groups. This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. A significant challenge with aminopyrazoles is the potential for the unprotected amino group to interfere with the metal catalyst; however, optimized conditions using specific palladium catalysts and ligands can overcome this limitation.[1][2] Microwave-assisted protocols can significantly accelerate the reaction.[3][4][5]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 mmol, 1 equiv.).
-
Add the desired aryl- or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.).
-
Add potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv.) as the base.
-
Add the palladium catalyst, such as XPhos Pd G2 (0.025-0.05 mmol, 2.5-5 mol%), and the XPhos ligand (0.05-0.1 mmol, 5-10 mol%).[4]
-
Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-150 °C) for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrazol-5-amine.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | Dioxane/H₂O | MW, 120 °C, 40 min | 75-90[5] |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | Dioxane/H₂O | MW, 120 °C, 40 min | 80-95[4] |
| 3 | Thiophen-3-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 110 °C, 16 h | 40-55[5] |
| 4 | Pyridin-4-ylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | Dioxane/H₂O | MW, 150 °C, 30 min | 60-75 |
Application Note 2: Synthesis of N-Substituted 3-Amino-1H-pyrazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] This method is highly effective for coupling aryl halides with a wide range of primary and secondary amines. For this compound, this reaction allows for the introduction of diverse substituents at the C3-position, leading to novel N-aryl and N-alkyl-3-amino-1H-pyrazole derivatives. The use of specific ligands and strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) is often crucial for achieving high yields, especially with challenging heterocyclic substrates.[9]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst (e.g., P4, 2-4 mol%) and ligand (e.g., L4, 2-4 mol%).[9]
-
Add this compound (1.0 mmol, 1 equiv.) and the desired amine (1.2-1.4 mmol, 1.2-1.4 equiv.).
-
Add anhydrous solvent, such as tetrahydrofuran (THF).
-
Add the base, lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 mmol, 2.2 equiv.), portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the N-substituted 3-amino-1H-pyrazole.
Data Presentation: Scope of Buchwald-Hartwig Amination with 3-Bromo-1H-pyrazoles
| Entry | Amine Coupling Partner | Pd Pre-catalyst / Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Aniline | P4 (2 mol%) / L4 (2 mol%) | LiHMDS | 80 | 85[9] |
| 2 | 4-Fluoroaniline | P4 (2 mol%) / L4 (2 mol%) | LiHMDS | 80 | 91[9] |
| 3 | Morpholine | P4 (4 mol%) / L4 (4 mol%) | LiHMDS | 80 | 78[9] |
| 4 | Benzylamine | P4 (2 mol%) / L4 (2 mol%) | LiHMDS | 80 | 65[9] |
Application Note 3: Multi-step Synthesis via N-Protection and N1-Alkylation
To achieve selective functionalization at the pyrazole ring nitrogen (N1), it is often necessary to first protect the exocyclic C5-amino group. A tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal. Once protected, the pyrazole can undergo N1-alkylation. Subsequent deprotection reveals the C5-amino group, providing a versatile intermediate that can be further modified at either the N1-alkyl group or the newly freed amine.
Caption: Logical workflow for selective N1-alkylation.
Protocol 3.1: Protection of C5-Amine with Boc Group
-
Dissolve this compound (1.0 mmol, 1 equiv.) in a suitable solvent like dichloromethane (DCM) or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.) and a base such as triethylamine (TEA) (1.5 mmol, 1.5 equiv.) or 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv.).
-
Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield tert-butyl (3-bromo-1H-pyrazol-5-yl)carbamate.
Protocol 3.2: N1-Alkylation of Boc-Protected Pyrazole
-
Dissolve the Boc-protected pyrazole (1.0 mmol, 1 equiv.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF.
-
Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 equiv.) or cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv.), at 0 °C.
-
Stir for 30 minutes, then add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 mmol, 1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography. Note that alkylation can potentially occur at both N1 and N2, but N1 is often favored for steric reasons.[10]
Protocol 3.3: Deprotection of the Boc Group
-
Dissolve the N1-alkylated, Boc-protected intermediate (1.0 mmol) in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 equiv.) or a 4M solution of HCl in dioxane.[11]
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final N1-alkyl-3-bromo-1H-pyrazol-5-amine.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-1H-pyrazol-5-amine with a variety of coupling partners. This versatile building block is a key intermediate in the synthesis of novel pyrazole derivatives for pharmaceutical and agrochemical research. The methodologies outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi coupling reactions, offering a comprehensive guide to the functionalization of this important scaffold.
Introduction
This compound is a valuable heterocyclic compound featuring two reactive sites for functionalization: the C-Br bond for cross-coupling and the amino group for further derivatization. The pyrazole moiety is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates containing this core structure. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the synthesis of complex molecules from simple precursors, enabling the creation of diverse libraries of compounds for biological screening.
The presence of both a free amino group and an unprotected pyrazole NH in this compound presents a challenge for cross-coupling reactions, as these functionalities can coordinate to the palladium catalyst and inhibit its activity. The protocols provided herein are optimized to address these challenges, employing robust catalyst systems and reaction conditions to achieve high yields and purity of the desired products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from procedures for structurally similar aminobromopyridines and is a robust starting point for optimization.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-pyrazol-5-amine.
Quantitative Data: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
The following table summarizes yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results are indicative of the expected yields for the coupling of this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 92 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-amine | 81 |
| 5 | Thiophen-2-ylboronic acid | 5-(thiophen-2-yl)-2-methylpyridin-3-amine | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. For unprotected bromo-pyrazoles, the use of bulky biarylphosphine ligands is crucial for achieving high catalytic activity.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1H-pyrazole with Morpholine
This protocol is based on a general method for the amination of unprotected bromo-pyrazoles.[1]
Materials:
-
3-Bromo-1H-pyrazole (as a model substrate)
-
Morpholine
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS) solution (1.0 M in THF)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add tBuBrettPhos Pd G3 precatalyst (0.02 eq).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add toluene, followed by 3-Bromo-1H-pyrazole (1.0 eq) and morpholine (1.2 eq).
-
Add LHMDS solution (2.2 eq) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Buchwald-Hartwig Amination of 3-Bromo-1H-pyrazole
The following table presents representative yields for the coupling of 3-Bromo-1H-pyrazole with various amines, demonstrating the scope of the reaction.[1]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 3-(phenylamino)-1H-pyrazole | 85 |
| 2 | 4-Methoxyaniline | 3-(4-methoxyphenylamino)-1H-pyrazole | 92 |
| 3 | Benzylamine | 3-(benzylamino)-1H-pyrazole | 78 |
| 4 | Piperidine | 3-(piperidin-1-yl)-1H-pyrazole | 88 |
| 5 | Indole | 3-(1H-indol-1-yl)-1H-pyrazole | 75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add DMF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction at 60 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield 3-(phenylethynyl)-1H-pyrazol-5-amine.
Quantitative Data: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
The following table shows yields for the Sonogashira coupling of a related substrate, 2-amino-3-bromopyridine, with various terminal alkynes.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 92 |
| 2 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(2-Aminopyridin-3-yl)-2-methylbut-3-yn-2-ol | 88 |
| 4 | Trimethylsilylacetylene | 2-Amino-3-((trimethylsilyl)ethynyl)pyridine | 95 |
| 5 | Ethynylbenzene | 2-Amino-3-(ethynyl)pyridine | 78 |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3] This reaction is particularly useful for creating C-C bonds with a high degree of functional group tolerance.
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
Part 1: Preparation of Phenylzinc Chloride
-
To a flame-dried flask under nitrogen, add magnesium turnings and a crystal of iodine.
-
Add a solution of bromobenzene in anhydrous THF dropwise to initiate the Grignard reaction.
-
After the magnesium is consumed, cool the solution to 0 °C and add a solution of zinc chloride in THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use.
Part 2: Negishi Coupling Reaction
-
To a separate Schlenk flask under nitrogen, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.
-
Slowly add the prepared phenylzinc chloride solution (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction at 50 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Negishi Coupling of Aryl Halides with Organozinc Reagents
The following table provides representative data for the Negishi coupling of various organozinc reagents with aryl bromides, which can serve as a reference for expected yields.[4][5]
| Entry | Organozinc Reagent | Aryl Bromide | Product | Yield (%) |
| 1 | Phenylzinc chloride | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | Ethylzinc bromide | 1-Bromo-4-fluorobenzene | 4-Ethyl-1-fluorobenzene | 89 |
| 3 | Isopropylzinc chloride | 2-Bromopyridine | 2-Isopropylpyridine | 82 |
| 4 | (Thiophen-2-yl)zinc bromide | 3-Bromotoluene | 2-(m-Tolyl)thiophene | 91 |
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Types of palladium-catalyzed cross-coupling reactions for this compound.
References
Application Notes and Protocols: The Versatile Role of 3-Bromo-1H-pyrazol-5-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-1H-pyrazol-5-amine and its derivatives as pivotal building blocks in the synthesis of a wide range of agrochemicals, including insecticides, fungicides, and herbicides. This document offers detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of target compounds, and visualizations of synthetic pathways and modes of action to facilitate research and development in the agrochemical sector.
Introduction
The pyrazole scaffold is a privileged heterocycle in the design and discovery of modern agrochemicals due to its favorable physicochemical properties and diverse biological activities. Among the various functionalized pyrazoles, this compound serves as a versatile precursor for the synthesis of potent active ingredients. Its strategic substitution with a bromine atom and an amino group allows for a wide range of chemical modifications, leading to the development of commercial and novel crop protection agents.
Application in Insecticide Synthesis
One of the most significant applications of this compound derivatives is in the synthesis of diamide insecticides, a class of compounds that includes the commercial successes Chlorantraniliprole and Cyclaniliprole. These insecticides are potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, insect death.
A key intermediate in the synthesis of these insecticides is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . The synthesis of this intermediate can be achieved from precursors derived from this compound.
Synthetic Workflow for Key Insecticidal Intermediate
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine
This protocol describes the N-arylation of a 3-bromopyrazole precursor with 2,3-dichloropyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-1H-pyrazole (1.0 eq), 2,3-dichloropyridine (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine.
Protocol 2: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This protocol details the carboxylation of the N-aryl-3-bromopyrazole intermediate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, allowing the temperature to slowly warm to room temperature.
-
Work-up: Quench the reaction with water and acidify to pH 2-3 with 2M hydrochloric acid. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which can be further purified by recrystallization.[1]
Protocol 3: Synthesis of Chlorantraniliprole
This protocol outlines the final amide coupling step to produce Chlorantraniliprole.
-
Activation of Carboxylic Acid: In a flask, dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile. Add a coupling agent like methanesulfonyl chloride (1.1 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) and stir at room temperature for 30 minutes.
-
Amide Coupling: To the activated carboxylic acid solution, add 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into water. Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Chlorantraniliprole.
Quantitative Data: Insecticidal Activity
The following table summarizes the lethal concentration (LC50) values of Chlorantraniliprole and other pyrazole-based insecticides against various lepidopteran pests.
| Insecticide | Pest Species | LC50 Value | Reference |
| Chlorantraniliprole | Spodoptera frugiperda | 0.066 µg/mL (diet-incorporated) | [2] |
| Chlorantraniliprole | Spodoptera litura | 0.0055% (leaf dip) | [3] |
| Cyantraniliprole | Aulacophora foveicollis | 14.793 ppm (24 HAT) | [4] |
| Flubendiamide | Spodoptera frugiperda | 0.22 µg/mL (diet-incorporated) | [2] |
| Spinetoram | Spodoptera frugiperda | 0.066 µg/mL (diet-incorporated) | [2] |
Application in Fungicide Synthesis
Pyrazole derivatives are also prominent in the development of fungicides. The pyrazole ring can be functionalized to interact with various fungal targets, leading to potent antifungal activity.
Synthetic Workflow for Pyrazole-based Fungicides
Experimental Protocol
Protocol 4: General Synthesis of Pyrazole Carboxamide Fungicides
-
Synthesis of Pyrazole Carboxylic Acid: Prepare a substituted pyrazole-4-carboxylic acid from this compound through a series of reactions including diazotization, Sandmeyer reaction to replace the amino group, and subsequent functionalization and oxidation.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-4 hours. Remove the excess oxalyl chloride and solvent under reduced pressure to obtain the pyrazole-4-carbonyl chloride.
-
Amide Formation: Dissolve the pyrazole-4-carbonyl chloride in anhydrous dichloromethane and cool to 0 °C. Add a solution of the desired amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the target pyrazole carboxamide fungicide.
Quantitative Data: Fungicidal Activity
The table below presents the half-maximal effective concentration (EC50) values of various pyrazole-based fungicides against common plant pathogens.
| Compound | Fungal Pathogen | EC50 Value (µg/mL) | Reference |
| Pyrazole Derivative 1 | Valsa mali | 0.45 | [5] |
| Pyrazole Derivative 1 | Sclerotinia sclerotiorum | 0.49 | [5] |
| Pyrazole Derivative 1 | Rhizoctonia solani | 3.06 | [5] |
| Pyrazole Derivative 1 | Botrytis cinerea | 0.57 | [5] |
| Pyrazole Derivative 2 | Fusarium graminearum | 0.0530 µM | [6] |
| Pyrazole Derivative 3 | Phomopsis sp. | 16.9 | [7] |
Application in Herbicide Synthesis
The versatility of the pyrazole scaffold extends to the synthesis of herbicides. By modifying the substituents on the pyrazole ring, it is possible to design molecules that inhibit key enzymes in plant metabolic pathways.
Synthetic Workflow for Pyrazole-based Herbicides
Experimental Protocol
Protocol 5: General Synthesis of Phenylpyrazole Herbicides
-
Synthesis of Phenylpyrazole Intermediate: React this compound with a suitable phenylhydrazine in a cyclocondensation reaction to form a 1-phenyl-3-bromo-1H-pyrazol-5-amine derivative.
-
Functionalization: The bromo and amino groups on the pyrazole ring can be further modified. For example, the amino group can be acylated, and the bromo group can be used in cross-coupling reactions (e.g., Suzuki or Heck coupling) to introduce diverse substituents.
-
Purification: Each step is followed by appropriate work-up and purification techniques, such as extraction, crystallization, and column chromatography, to isolate the desired herbicidal compounds.
Quantitative Data: Herbicidal Activity
The following table shows the inhibitory concentration (IC50) or effective concentration (EC50) values of representative pyrazole herbicides against various weed species.
| Compound | Weed Species | IC50/EC50 Value (µg/mL) | Reference |
| Pyrazole Isothiocyanate 1 | Echinochloa crusgalli | 64.32 | [8] |
| Pyrazole Isothiocyanate 1 | Cyperus iria | 65.83 | [8] |
| Pyrazole Isothiocyanate 2 | Dactylis glomerata | 59.41 | [8] |
| Picolinic Acid Derivative | Arabidopsis thaliana (root) | 3.1 µM (IC50) | [9] |
| Pyrazole Amide | Lemna paucicostata | 7.8 µM (IC50) | [10] |
Mode of Action Visualization
The efficacy of pyrazole-based agrochemicals stems from their ability to specifically interact with molecular targets in pests, fungi, or weeds.
Insecticide Mode of Action: Ryanodine Receptor Modulation
Insecticide Mode of Action: GABA-gated Chloride Channel Blockage
Conclusion
This compound and its derivatives are undeniably valuable platforms for the development of novel agrochemicals. The synthetic versatility of this scaffold allows for the creation of a diverse array of molecules with potent insecticidal, fungicidal, and herbicidal properties. The detailed protocols and quantitative biological data provided herein serve as a valuable resource for researchers aiming to design and synthesize the next generation of effective and sustainable crop protection solutions. Further exploration of the structure-activity relationships of pyrazole derivatives will undoubtedly lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
References
- 1. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. entomoljournal.com [entomoljournal.com]
- 4. insights.sent2promo.com [insights.sent2promo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura coupling of 3-Bromo-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges include:
-
Dehalogenation: A significant side reaction where the bromine atom is replaced by a hydrogen, leading to the formation of 1H-pyrazol-5-amine and reducing the yield of the desired coupled product.[1][2] This is often exacerbated by high temperatures and certain catalyst/base combinations.
-
Catalyst Inhibition/Deactivation: The presence of the unprotected amino (-NH2) and pyrazole (-NH) groups can lead to coordination with the palladium catalyst, inhibiting its activity.[3][4]
-
Low Yields: Suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can result in poor conversion to the desired product.
Q2: Which catalyst systems are most effective for the Suzuki coupling of this compound?
A2: Modern palladium precatalysts, particularly those with sterically hindered biarylphosphine ligands, have shown high efficacy. The XPhos Pd G2 and XPhos Pd G3 precatalysts are frequently cited as being effective for coupling halogenated aminopyrazoles, as they can minimize dehalogenation and overcome catalyst inhibition.[1][3][5] The use of a tandem catalyst system, such as XPhos Pd G2 with additional XPhos ligand, can further enhance reaction yields.[3][6][7]
Q3: What is the recommended choice of base and solvent for this reaction?
A3: The choice of base and solvent is critical for success.
-
Base: Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1][8] The choice may depend on the specific boronic acid or ester being used.
-
Solvent: A mixture of a polar protic solvent and water, such as ethanol/water, has been shown to improve yields by reducing the dehalogenation side reaction.[3] Other common solvents include 1,4-dioxane/water and THF/water.[4][8]
Q4: How can I minimize the dehalogenation of my starting material?
A4: To minimize dehalogenation:
-
Use a bromo- or chloro-pyrazole derivative instead of an iodo-pyrazole, as they are less prone to dehalogenation.[1][2]
-
Employ modern palladium precatalysts with bulky electron-rich ligands like XPhos.[3][5]
-
Optimize the solvent system; polar protic solvents like ethanol/water can be beneficial.[3]
-
Carefully control the reaction temperature and time. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, potentially reducing side reactions.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. | 1. Use a fresh, high-quality palladium precatalyst (e.g., XPhos Pd G2). 2. Switch to a more electron-rich and sterically hindered ligand like XPhos. 3. Try a stronger base such as K₃PO₄. |
| Significant dehalogenation byproduct | 1. High reaction temperature. 2. Suboptimal solvent. 3. Inefficient catalyst system. | 1. Lower the reaction temperature and monitor the reaction progress carefully. 2. Use a solvent system known to suppress dehalogenation, such as EtOH/H₂O.[3] 3. Employ a catalyst system like XPhos Pd G2/XPhos.[3] |
| Formation of homocoupled boronic acid byproduct | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal reaction conditions. | 1. Ensure the reaction mixture is thoroughly degassed before heating. 2. Adjust the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents). |
| Inconsistent yields | 1. Variability in reagent quality. 2. Incomplete degassing. 3. Reaction not going to completion. | 1. Use high-purity reagents and solvents. 2. Implement a consistent and thorough degassing procedure (e.g., freeze-pump-thaw cycles or bubbling with an inert gas). 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions for Suzuki coupling of related brominated pyrazole substrates, which can serve as a starting point for optimizing the reaction of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 135 (Microwave) | 67-89 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | [6] |
| XPhos Pd G3 / XPhos | K₃PO₄ | THF | 80 | 3-41 | 3-Halogeno pyrazolo[1,5-a]pyrimidin-5-ones | [3][4] |
| PdCl₂(dppf) | Na₂CO₃ / K₂CO₃ | Dioxane | 110 | ~17 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | [3][4] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 110 | ~45 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | [3] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Microwave | Not specified | 4-Bromo aminopyrazoles | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Starting Point)
This protocol is a generalized starting point based on successful conditions reported for similar substrates.[3][6] Optimization may be required.
-
Reagent Preparation: In a microwave vial, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.5 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents).
-
Catalyst Addition: Add the palladium precatalyst XPhos Pd G2 (0.025 equivalents) and the XPhos ligand (0.05 equivalents).
-
Solvent Addition and Degassing: Add a 4:1 mixture of ethanol and water. Degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 135 °C for 40 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in pyrazole synthesis from dicarbonyls
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrazoles from dicarbonyl compounds, particularly addressing the issue of low yields.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[2] Key areas to investigate include:
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Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]
-
Reaction Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2][3]
-
Side Reactions: The formation of unwanted side products, such as regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can significantly lower the yield of the desired pyrazole.[2][4]
-
Loss During Purification: Significant amounts of product can be lost during work-up and purification steps if the methods are not optimized for the specific pyrazole derivative.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2][5]
To improve regioselectivity, consider the following strategies:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity.[5] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[5][6]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[5] Under acidic conditions, one isomer may be favored, while basic conditions might favor the other.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2][5]
-
Catalyst Selection: The choice of catalyst can also influence the regioselectivity. For example, Amberlyst-70 has been used as a catalyst for regioselective pyrazole synthesis at room temperature.[3]
Q3: My reaction mixture has turned a dark color. Is this normal and how can I remove the colored impurities?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2]
Here are some troubleshooting steps:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding one equivalent of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[2]
-
Purification: These colored impurities can often be removed during work-up and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of these impurities.[2] Recrystallization is also an effective method for purification.[2][7] For persistent color, treatment with activated charcoal during recrystallization can be effective, though it may lead to some product loss.[7]
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] To prevent this and induce crystallization, you can try the following:
-
Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[2]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and crystal formation.[2]
-
Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[2]
-
Use a Seed Crystal: If a small amount of the pure, solid product is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]
Data Presentation
Table 1: Effect of Solvent on Yield and Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (A:B) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | EtOH | Room Temp | 95 | 85:15 | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | Room Temp | 93 | 93:7 | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | Room Temp | 92 | 97:3 | [6] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | EtOH | Reflux | 85 | 50:50 | [8] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | Room Temp | 92 | >98:2 | [8] |
Note: Isomer A refers to the pyrazole where the N-substituent of the hydrazine is adjacent to the R¹ group of the dicarbonyl (R¹-CO-CH₂-CO-R²), and Isomer B is the other regioisomer.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][9]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., a few drops of glacial acetic acid if not used as the solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
-
Add the hydrazine derivative (1.0-1.1 equivalents) to the solution. Note that this addition can be exothermic.[1]
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[1]
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration.[2] If not, remove the solvent under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography.[2][7]
Protocol 2: Purification of a Pyrazole by Recrystallization
This protocol provides a general procedure for the purification of a solid pyrazole derivative.[7][10]
Materials:
-
Crude pyrazole
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Choose a suitable solvent or solvent system in which the pyrazole has high solubility at high temperatures and low solubility at low temperatures.
-
Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[7]
-
If colored impurities are present, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).[7]
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation. Further cooling in an ice bath can maximize the yield.[7]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]
-
Dry the crystals in a desiccator or a vacuum oven.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
Preventing debromination in reactions with 3-Bromo-1H-pyrazol-5-amine
<Technical Support Center: 3-Bromo-1H-pyrazol-5-amine >
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to mitigate the common issue of debromination when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a heterocyclic organic compound. It serves as a valuable building block in medicinal chemistry and materials science. The pyrazole core is a "privileged structure" found in many therapeutic agents, and the bromine atom provides a reactive handle for introducing molecular diversity, typically through metal-catalyzed cross-coupling reactions.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C and protected from light.[3]
Q3: Why is debromination a common side reaction with this compound?
A3: Debromination, also known as hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom.[4] This is a frequent side reaction in palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.).[4][5] It is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[4] This Pd-H species can react with the starting material to produce the debrominated pyrazole, reducing the yield of the desired product. Factors like the choice of base, solvent, ligand, and temperature can influence the formation of this competing intermediate.[4][6]
Q4: Are certain reaction types more prone to causing debromination?
A4: Yes, palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction.[4][7] The conditions required to activate the palladium catalyst can also generate the hydride species responsible for debromination.[4] Reductive conditions, the presence of strong bases, high temperatures, and certain solvents like alcohols or DMF can also promote debromination.[4][6]
Troubleshooting Guide: Preventing Debromination
Problem: My reaction shows a significant amount of the debrominated byproduct, 1H-pyrazol-5-amine, upon analysis (e.g., by LC-MS or NMR).
Below is a systematic guide to troubleshoot and minimize this unwanted side reaction, particularly in the context of a Suzuki-Miyaura cross-coupling.
| Parameter | Potential Cause of Debromination | Recommended Solution & Rationale |
| 1. Ligand | Less bulky or electron-poor ligands (e.g., PPh₃) may not promote the desired final step (reductive elimination) fast enough, allowing the competing debromination pathway to occur.[4] | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[4][8][9] These ligands accelerate reductive elimination and stabilize the active catalyst, outcompeting the formation of Pd-H species.[4][10] |
| 2. Base | Strong bases (e.g., NaOtBu) or amine bases can sometimes act as hydride sources or promote side reactions.[4][8] | Screen weaker inorganic bases . Mild bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction but are less likely to promote debromination.[4] |
| 3. Solvent | Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF, dioxane) can increase the rate of debromination.[4] | Use non-polar aprotic solvents . Toluene is often a good choice as it is less likely to act as a hydride donor.[4] Ensure the solvent is anhydrous and thoroughly degassed. |
| 4. Temperature | High reaction temperatures can decrease catalyst stability and increase the rate of side reactions, including debromination.[4] | Lower the reaction temperature . Often, the activation energy for debromination is higher than for the desired coupling. Running the reaction at the lowest feasible temperature (e.g., 60-80 °C) can suppress the side reaction more significantly than the main pathway.[4] |
| 5. Additives & Reagents | Trace amounts of water or other protic impurities in reagents can serve as a source for the hydride that causes debromination.[4] The boronic acid reagent itself can sometimes be a source of protic impurities. | Use anhydrous reagents and solvents . Ensure all materials are dry. In some cases, adding a small amount of a coordinating solvent like DMSO can suppress side reactions by stabilizing catalytic intermediates.[11] |
| 6. N-Protection | For some heterocyclic systems, the presence of an unprotected N-H group can interfere with the catalytic cycle or promote side reactions.[12] | Consider protecting the pyrazole N-H . While some methods are developed for unprotected pyrazoles[5], if debromination persists, protecting the nitrogen with a group like BOC or SEM might alter the electronic properties and sterics to favor the desired coupling.[12] |
Visualizing the Problem and Solution
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing debromination issues in your experiments.
Caption: A decision tree for troubleshooting unwanted debromination.
Competing Catalytic Pathways
This diagram illustrates how the desired cross-coupling pathway competes with the undesired debromination pathway in a typical Suzuki reaction.
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.
Key Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize debromination.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or a Toluene/Water mixture)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G2, 0.03 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Seal and Purge: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to the reaction vessel. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Critical Note: Thoroughly degassing the solvent (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can degrade the catalyst.
-
-
Reaction: Place the vessel in a pre-heated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to separate the desired coupled product from any unreacted starting material, debrominated byproduct, and other impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1203705-55-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome challenges related to regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two distinct substitution patterns. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring an attack by the other nitrogen.
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the final ratio of regioisomers.
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers excellent regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles and is tolerant of a wide range of functional groups.
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is another powerful tool for constructing the pyrazole ring with high regioselectivity.
-
Synthesis from β-Enamino Diketones: The structure of β-enamino diketones can influence the regiochemistry of pyrazole formation through steric effects, with the solvent also playing a crucial role in directing the outcome.
-
Metal-Catalyzed Syntheses: Various metal-catalyzed reactions, such as those involving copper(I), have been developed for the regioselective synthesis of specific pyrazole derivatives.
Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single regioisomer under the current conditions.
-
Solution 1: Solvent Modification. Traditional solvents like ethanol often lead to poor regioselectivity. Switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity. These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.
-
Solution 2: pH Adjustment. If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.
-
Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are ineffective, consider using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a more regioselective method such as a 1,3-dipolar cycloaddition.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
-
Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosyl
Identification of impurities in 3-Bromo-1H-pyrazol-5-amine synthesis
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering issues with impurities during the synthesis of 3-Bromo-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?
A1: The presence of multiple signals suggests contamination. Common impurities in the synthesis of this compound can be categorized as follows:
-
Process-Related Impurities:
-
Product-Related Impurities:
-
Regioisomers: The most common isomer is 5-Bromo-1H-pyrazol-3-amine. Formation is often dependent on the reaction conditions and starting materials.[2]
-
Over-brominated Species: Poly-brominated pyrazoles (e.g., dibromo-pyrazol-amine) can form if bromination conditions are too harsh or not carefully controlled.[3]
-
-
Other Impurities:
Q2: How can I distinguish between the desired this compound and its regioisomer, 5-Bromo-1H-pyrazol-3-amine?
A2: Distinguishing between these isomers requires careful spectroscopic analysis.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring proton and carbons will differ due to the different electronic environments created by the positions of the bromo and amino groups. A detailed 2D NMR analysis (like HMBC and HSQC) can definitively establish the connectivity.
-
Chromatographic Methods: A well-developed HPLC or UPLC method can often separate the two isomers, allowing for their individual quantification.[4]
Q3: What causes the formation of over-brominated impurities, and how can I prevent it?
A3: Over-bromination typically occurs when the reaction conditions for introducing the bromine atom are not properly controlled. The pyrazole ring is susceptible to further electrophilic substitution.[5]
-
Cause: Excess brominating agent, elevated reaction temperatures, or prolonged reaction times can lead to the formation of di- and tri-brominated pyrazoles.[3]
-
Prevention:
Q4: My reaction yield is low, and the crude product is an oil instead of the expected solid. What could be the problem?
A4: A low yield and oily product often indicate a high level of impurities or the presence of residual solvents.
-
Troubleshooting Steps:
-
Check for Reaction Completion: Ensure the reaction has gone to completion via TLC or HPLC analysis. Incomplete conversion is a common cause of low yield.
-
Purification Efficiency: The purification step (e.g., column chromatography) may not be effectively separating the product from byproducts.[1] Re-evaluate your solvent system for chromatography.
-
Solvent Removal: Ensure all solvents have been thoroughly removed under reduced pressure. Residual ethyl acetate or ethanol can result in an oily product.[1]
-
Structural Integrity: Confirm the identity of your product using NMR and Mass Spectrometry to rule out the formation of an unexpected, lower-melting-point compound.
-
Impurity Data Summary
The following table summarizes potential impurities and their key identifiers. Note that exact analytical data can vary based on instrumentation and conditions.
| Impurity Type | Potential Compound Name | Molar Mass ( g/mol ) | Key Analytical Indicators |
| Starting Material | 3,4-dibromo-5-nitro-1H-pyrazole | 285.87 | Distinct HPLC retention time; Unique m/z peak in MS. |
| Regioisomer | 5-Bromo-1H-pyrazol-3-amine | 161.99 | Different 1H and 13C NMR chemical shifts for the pyrazole ring; Separable by a validated HPLC method. |
| Over-bromination | 4,5-Dibromo-1H-pyrazol-3-amine | 240.88 | Higher m/z value corresponding to two bromine atoms; Complex NMR spectrum. |
| Solvent | Ethyl Acetate | 88.11 | Characteristic peaks in 1H NMR (~1.2, 2.0, 4.1 ppm); Detected by GC-MS. |
| Solvent | Ethanol | 46.07 | Characteristic peaks in 1H NMR (~1.1, 3.6 ppm); Detected by GC-MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reduction of a nitro-pyrazole precursor.[1][2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dibromo-5-nitro-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add a mixture of ethyl acetate and ethanol (e.g., 2:1 ratio).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq) to the slurry.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 45-60 minutes. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a vigorously stirred, chilled aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
-
Purification:
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography (e.g., silica gel, eluting with a dichloromethane/ethanol gradient) to yield this compound as a solid.[1]
-
Protocol 2: Impurity Analysis by HPLC
This is a general protocol for detecting and quantifying impurities. Method optimization is required.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Linearly increase the percentage of Solvent B over 20-30 minutes to elute compounds with higher retention.
-
Include a column wash and re-equilibration step.
-
-
Detection: Monitor at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the pyrazole core).
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate the peaks. Relative peak areas can be used to estimate the purity level and identify known impurities by comparing retention times with reference standards.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential pathways for impurity formation during synthesis.
Caption: Decision tree for troubleshooting impurity identification.
References
Optimizing Catalyst Choice for Reactions Involving 3-Bromo-1H-pyrazol-5-amine: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic reactions with 3-Bromo-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
The most prevalent reactions are C-N and C-C bond-forming cross-couplings, which are crucial for synthesizing complex molecules for drug discovery and materials science.[1][2] Key reactions include:
-
Buchwald-Hartwig Amination: For forming C-N bonds by coupling the pyrazole with primary or secondary amines.[3][4][5] This is one of the most effective methods for synthesizing N-aryl pyrazoles.[6]
-
Suzuki-Miyaura Coupling: For forming C-C bonds by reacting the pyrazole with aryl, heteroaryl, or alkyl boronic acids or esters.[7][8]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes, though less commonly cited for this specific substrate compared to the others.[1]
Q2: My Buchwald-Hartwig amination is failing or giving low yields. What are the first things I should check?
For unsuccessful Buchwald-Hartwig reactions, a systematic check of your reagents and reaction setup is the first step.[3]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure the reaction vessel was properly degassed (e.g., via three evacuate-backfill cycles with an inert gas like argon or nitrogen) and that the inert atmosphere is maintained throughout the experiment.[3][10]
-
Reagent Purity: Impurities in the starting materials, particularly the amine and the this compound, can poison the catalyst.[3][9] Amines should be purified if necessary.[11]
-
Solvent Quality: Use anhydrous and thoroughly degassed solvents. Oxygen or moisture can deactivate the palladium catalyst.[3][9]
-
Catalyst and Ligand Integrity: Verify that your palladium precursor and phosphine ligand have not degraded. Older or improperly stored reagents may be inactive.[3] Using pre-catalysts can often lead to a cleaner formation of the active catalytic species.[9][11]
Q3: I am observing significant dehalogenation (formation of 1H-pyrazol-5-amine) as a side product. How can I minimize this?
Dehalogenation is a known side reaction in palladium-catalyzed couplings, especially with more reactive aryl halides like bromides and iodides.[1]
-
Choice of Base: Strong bases can sometimes promote dehalogenation.[10] Consider screening milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu).[10]
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired reductive elimination pathway over competing side reactions.[10]
-
Unprotected N-H Group: The unprotected N-H on the pyrazole ring can interfere with the reaction.[10] Protecting the pyrazole nitrogen can sometimes reduce the incidence of side reactions.[10]
Q4: How do I select the optimal catalyst system (palladium precursor, ligand, and base) for my specific reaction?
The optimal choice is highly dependent on the coupling partners (e.g., the specific amine or boronic acid).[9] Screening is often the most effective approach.[9]
-
Palladium Precursors: Common choices include Pd₂(dba)₃, Pd(OAc)₂, and various palladium pre-catalysts (which are often more efficient).[9]
-
Ligands: The development of bulky, electron-rich biaryl phosphine ligands has been critical for the success of these reactions.[6][9] For Buchwald-Hartwig aminations, ligands like BrettPhos, RuPhos, and XPhos are highly effective.[9][12] For Suzuki couplings, SPhos and XPhos are common choices.[1]
-
Bases: The base is crucial for the catalytic cycle.[9] Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used for C-N couplings.[12][13] For Suzuki couplings, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically employed.[1][14]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution | References |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh palladium source/ligand or a pre-catalyst. Ensure the reaction is strictly under an inert atmosphere. | [3][9][11] |
| 2. Insufficient Temperature | Gradually increase the reaction temperature. Typical ranges are 80-110 °C. Microwave irradiation can sometimes be beneficial. | [3][9][10] | |
| 3. Poor Ligand Choice | Screen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, RuPhos). | [9][12] | |
| Decomposition of Starting Material/Product | 1. Base is too Strong | Switch to a milder base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄). | [3][10] |
| 2. Temperature is too High | Lower the reaction temperature and monitor for longer reaction times. | [3] | |
| Formation of Homo-coupling Byproducts | 1. Presence of Oxygen | Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. | [10] |
| 2. Suboptimal Catalyst System | Use bulky, electron-rich ligands to favor the desired cross-coupling pathway. | [10] | |
| Polymerization | 1. Unprotected Pyrazole N-H | The acidic N-H proton can compete in the coupling reaction. Consider protecting the pyrazole nitrogen before the coupling step. | [3][10] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., BrettPhos, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) containing a magnetic stir bar, add the this compound, palladium precursor, ligand, and base (if solid).[3][9]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.[3][9]
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid).[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative starting point for C-C bond formation.[7][15]
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf) or a pre-catalyst, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water or DME)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Structure-Activity Landscape of 3-Bromo-1H-pyrazol-5-amine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 3-Bromo-1H-pyrazol-5-amine analogs, a scaffold of increasing interest in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationship (SAR) within this class of compounds.
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a diverse range of biological targets.[1][2] The introduction of a bromine atom at the 3-position and an amine group at the 5-position of the pyrazole ring creates a versatile template for further chemical modification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide synthesizes data from various studies on substituted pyrazole derivatives to illuminate the SAR of this compound analogs.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs has been primarily evaluated in the context of kinase inhibition and anticancer activity. The following tables summarize the quantitative data from various studies, showcasing the impact of different substituents on the pyrazole core.
Kinase Inhibitory Activity
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Pyrazole derivatives have been extensively investigated as kinase inhibitors.[2][4]
| Compound ID | R1 (N1-substituent) | R2 (Other Substituents) | Target Kinase | IC50 (nM) | Reference |
| A-1 | H | 4-(pyridin-4-yl)phenyl | Aurora A | 3 | [4] |
| A-2 | H | 4-(morpholinomethyl)phenyl | Aurora A | 15 | [4] |
| B-1 | Phenyl | 4-((4-methylpiperazin-1-yl)methyl)phenyl | JNK3 | <10 | [5] |
| B-2 | Phenyl | 4-(morpholinomethyl)phenyl | JNK3 | 25 | [5] |
| C-1 | H | 4-cyano-3-(methylsulfanyl)-1-phenyl | Not Specified | GI50 = 15.6 µM (MCF-7) | [6] |
Note: The table above compiles data from different pyrazole series to infer potential SAR trends for this compound analogs. Direct analogs with systematic modifications were not available in a single study.
SAR Insights for Kinase Inhibition:
-
N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring significantly influences kinase inhibitory activity. While some potent compounds are unsubstituted at this position, others feature aryl or alkyl groups that can form crucial interactions within the kinase ATP-binding pocket.
-
C4-Substitution: Modifications at the C4 position with various aryl and heterocyclic moieties have been shown to be critical for potent kinase inhibition. These groups often project into solvent-exposed regions or form key hydrogen bonds and hydrophobic interactions.
-
Amine Functionality: The 5-amino group is a key feature, often acting as a hydrogen bond donor to the kinase hinge region, a common binding motif for kinase inhibitors.
Anticancer Activity
The anticancer properties of pyrazole derivatives are often linked to their kinase inhibitory activities. The following table presents the cytotoxic effects of related pyrazole analogs against various cancer cell lines.
| Compound ID | R1 (N1-substituent) | R2 (Other Substituents) | Cancer Cell Line | IC50 (µM) | Reference |
| D-1 | Ethyl | 3-(4-bromophenyl)-4-carbaldehyde derivative | HepG2 | 9.13 | [7] |
| D-2 | Ethyl | 3-(4-bromophenyl)-4-carbaldehyde derivative | A549 | 6.52 | [7] |
| E-1 | Phenyl | 4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,5-diamino | PC-3 | 18.81 | [8] |
| F-1 | Indole-linked pyrazoline | 3-(p-tolyl) | NCI 56 cell lines | Significant Growth Inhibition | [9] |
SAR Insights for Anticancer Activity:
-
Aryl Substituents: The presence of substituted aryl groups, particularly those with halogen atoms like bromine, appears to be favorable for anticancer activity.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings can enhance the cytotoxic potential of the pyrazole scaffold.
-
Substitution Pattern: The overall substitution pattern on the pyrazole and its appended rings dictates the potency and selectivity against different cancer cell lines.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments commonly employed in the evaluation of this compound analogs.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]
Materials:
-
Kinase enzyme of interest
-
Substrate peptide/protein
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizing the Biological Context
To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams were generated using Graphviz.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors with anticancer activity. The structure-activity relationships, though complex and context-dependent, highlight the importance of substitutions at the N1 and C4 positions of the pyrazole ring. The bromine at C3 and the amine at C5 are key anchoring points that can be further exploited in rational drug design. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and optimize this versatile chemical scaffold. Further systematic studies on a focused library of this compound analogs are warranted to fully elucidate the SAR and unlock the therapeutic potential of this compound class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives as Potential Anticancer Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo activities of pyrazolo[1,5-a]pyrimidine compounds, a promising class of therapeutics derived from substituted 3-aminopyrazoles. This guide provides a comparative analysis of their biological performance, detailed experimental methodologies, and insights into their mechanism of action.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, synthesized from 3-aminopyrazole precursors, have emerged as a significant area of interest in oncology research. These compounds have demonstrated potent inhibitory activity against key regulators of the cell cycle, particularly Cyclin-Dependent Kinase 2 (CDK2), making them attractive candidates for the development of novel anticancer therapies. This guide summarizes key findings from preclinical studies to provide a comparative overview of their efficacy and mechanism of action.
In Vitro Efficacy: A Quantitative Comparison
The in vitro cytotoxic and enzyme inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives have been evaluated across multiple cancer cell lines and against their primary molecular target, CDK2. The data presented below highlights the potency of these compounds, with some exhibiting nanomolar efficacy.
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Cytotoxicity (IC50 in µM) | Reference |
| 5h | CDK2 | 22 | Leukemia | Not specified in abstract | [1] |
| 5i | CDK2 | 24 | Leukemia | Not specified in abstract | [1] |
| Dinaciclib (reference) | CDK2 | 18 | Leukemia | Not specified in abstract | [1] |
| 14a | Not Specified | Not Specified | Human Colon Tumor (HCT116) | 0.0020 | [2] |
| 10a | Not Specified | Not Specified | PC3 (prostate), DU-145 (Prostate), A549 (lung), MCF-7 (breast) | More potent than Etoposide | [3][4] |
| 10b | Not Specified | Not Specified | PC3 (prostate), DU-145 (Prostate), A549 (lung), MCF-7 (breast) | More potent than Etoposide | [3][4] |
| 10c | Not Specified | Not Specified | PC3 (prostate), DU-145 (Prostate), A549 (lung), MCF-7 (breast) | More potent than Etoposide | [3][4] |
| 10e | Not Specified | Not Specified | PC3 (prostate), DU-145 (Prostate), A549 (lung), MCF-7 (breast) | More potent than Etoposide | [3][4] |
| 10i | Not Specified | Not Specified | PC3 (prostate), DU-145 (Prostate), A549 (lung), MCF-7 (breast) | More potent than Etoposide | [3][4] |
| 10j | Not Specified | Not Specified | PC3 (prostate), DU-145 (Prostate), A549 (lung), MCF-7 (breast) | More potent than Etoposide | [3][4] |
| BS-194 (4k) | CDK2 | 3 | 60 Cancer Cell Lines | Mean GI₅₀ = 280 nM | [5][6] |
| BS-194 (4k) | CDK1 | 30 | - | - | [5][6] |
| BS-194 (4k) | CDK9 | 90 | - | - | [5][6] |
| 6t | CDK2 | 90 | - | - | [7] |
| 6s | TRKA | 450 | - | - | [7] |
| Ribociclib (reference) | CDK2 | 70 | - | - | [7] |
| Larotrectinib (reference) | TRKA | 70 | - | - | [7] |
Mechanism of Action: Targeting the Cell Cycle
Pyrazolo[1,5-a]pyrimidine derivatives primarily exert their anticancer effects by inhibiting CDKs, with a particular potency against CDK2. CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, drives the cell cycle through the G1/S and S phases. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells, which often exhibit dysregulated CDK activity.
Caption: Simplified CDK2 signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A general method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For instance, 7-(4-Bromophenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine derivatives can be synthesized as follows:
-
Starting Material: 3-Amino-5-(4-bromophenyl)-1H-pyrazole.
-
Reaction: The aminopyrazole is reacted with an appropriate arylazo-β-diketone in a suitable solvent, such as glacial acetic acid.
-
Cyclization: The reaction mixture is heated under reflux to facilitate the cyclocondensation reaction, leading to the formation of the pyrazolo[1,5-a]pyrimidine ring system.
-
Purification: The resulting product is purified by recrystallization from a suitable solvent to yield the desired compound.
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro CDK2 Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK2 is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare Kinase Buffer, ATP, and the CDK2/Cyclin A2 enzyme complex.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the CDK2/Cyclin A2 enzyme and a suitable substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Efficacy
Selected pyrazolo[1,5-a]pyrimidine derivatives have been evaluated in vivo using human tumor xenograft models in mice. For example, the compound BS-194, when administered orally at a dose of 25 mg/kg, demonstrated significant inhibition of tumor growth and suppressed the phosphorylation of CDK substrates within the tumor tissue, indicating good oral bioavailability and target engagement in a living system.[5][6]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The data summarized in this guide highlights the potent and selective inhibitory activity of these compounds against CDK2, leading to significant in vitro cytotoxicity across a broad range of cancer cell lines and encouraging in vivo efficacy. Further optimization of this scaffold could lead to the development of next-generation targeted therapies for the treatment of various malignancies.
References
- 1. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of kinase inhibitors synthesized from different pyrazole cores
A Comparative Analysis of Kinase Inhibitors from Diverse Pyrazole Scaffolds for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3][4] Its structural versatility allows for multi-directional substitution, enabling chemists to fine-tune the steric and electronic properties of drug candidates to achieve desired interactions with the ATP-binding pocket of various kinases. This guide provides a comparative analysis of kinase inhibitors synthesized from different pyrazole cores, supported by experimental data and detailed methodologies.
The Versatility of the Pyrazole Scaffold
The pyrazole ring system serves as an excellent bioisostere for other aromatic or heterocyclic rings and can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site.[5] Different substitution patterns on the pyrazole core give rise to distinct classes of kinase inhibitors, each with its unique profile of activity and selectivity. This analysis will focus on representative examples of 1,3,4-trisubstituted, 1,3,5-trisubstituted, and other key pyrazole-based scaffolds.
Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors featuring different pyrazole core structures against their respective primary targets. The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values are presented to facilitate a quantitative comparison.
| Pyrazole Core | Inhibitor | Primary Kinase Target(s) | IC50 / Kd (nM) | Reference |
| 3,4-Diaryl Pyrazole | Crizotinib | c-Met, ALK | 4 (c-Met), 20 (ALK) | [6] |
| 3-Aminopyrazole | Prexasertib | CHK1 | < 1 | [6] |
| N-Aryl-N'-(pyrazol-3-yl)urea | Afuresertib | Akt1 | 0.02 (IC50) | [6] |
| 1-Benzyl-1H-pyrazole | Compound 4b | RIP1 | 78 (Kd) | [7] |
| Pyrazol-furan carboxamide | Compound 25e | Akt1 | 30.4 (IC50) | [8] |
| 3-Amino-1H-pyrazole derivative | Compound 1 | CDK2, CDK5, JNK3 | 4.6, 27.6, 26.1 (Kd) | [5] |
| Pyrazole Benzamide | N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide | JNK3 | 7 (IC50) | [9] |
Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors
Kinase inhibitors derived from pyrazole cores target a multitude of signaling pathways implicated in cancer and other diseases. Below are simplified representations of some of these pathways, illustrating the points of intervention by the inhibitors.
Caption: PI3K/Akt signaling pathway inhibited by Afuresertib.
Caption: MAPK signaling pathway targeted by Crizotinib.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are outlined below.
Kinase Inhibition Assay (Luminescent Format)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase.
-
Reaction Setup : Kinase reactions are prepared in a 96- or 384-well plate format. Each well contains the target kinase, a specific peptide substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition : Test compounds, such as pyrazole-based inhibitors, are serially diluted and added to the reaction wells. A control reaction without any inhibitor is included.
-
Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
Detection : A kinase detection reagent containing luciferase is added to each well. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the amount of ATP remaining in the well.
-
Luminescence Reading : The plate is read using a luminometer to measure the light output from each well.
-
Data Analysis : The luminescence signals are converted into the percentage of kinase activity relative to the control. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
Caption: Workflow for a luminescent kinase inhibition assay.
Differential Scanning Fluorimetry (DSF)
DSF is a rapid and sensitive method to assess the binding of a compound to a protein by measuring changes in the protein's thermal stability.[5]
-
Sample Preparation : A mixture of the target kinase and a fluorescent dye (e.g., SYPRO Orange) is prepared in a suitable buffer.
-
Compound Addition : The pyrazole-based inhibitor is added to the protein-dye mixture. A control sample without the inhibitor is also prepared.
-
Thermal Denaturation : The samples are heated in a real-time PCR instrument with a temperature gradient.
-
Fluorescence Monitoring : The fluorescence of the dye is monitored as the temperature increases. The dye's fluorescence increases as it binds to the hydrophobic regions of the protein that become exposed upon unfolding.
-
Data Analysis : The melting temperature (Tm) of the protein, which is the temperature at which 50% of the protein is unfolded, is determined for both the control and the inhibitor-containing samples. The difference in Tm (ΔTm) indicates the extent of stabilization induced by the compound binding.
NanoBRET™ Cellular Target Engagement Assay
This assay quantifies the binding of a compound to its target kinase within living cells.
-
Cell Preparation : Cells are engineered to express the target kinase as a fusion with NanoLuc® luciferase.
-
Tracer Addition : A fluorescent energy transfer tracer that binds to the active site of the kinase is added to the cells.
-
Inhibitor Competition : The pyrazole-based test compound is added to the cells. It competes with the tracer for binding to the kinase.
-
BRET Measurement : A substrate for NanoLuc® is added, leading to bioluminescence. If the fluorescent tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs, and a fluorescent signal is detected.
-
Data Analysis : The BRET signal is measured in the presence of varying concentrations of the test compound. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, allowing for the determination of the compound's cellular potency (EC50).[5]
Conclusion
The pyrazole scaffold remains a cornerstone in the development of novel kinase inhibitors. The ability to modify the core at multiple positions allows for the optimization of potency, selectivity, and pharmacokinetic properties. The comparative data presented herein highlights the diverse range of kinases that can be effectively targeted by pyrazole-based inhibitors. The detailed experimental protocols provide a foundation for the consistent and reliable evaluation of new chemical entities in this important class of therapeutic agents. Future research will undoubtedly continue to leverage the versatility of the pyrazole core to address unmet medical needs in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Efficacy of 3-Bromo-1H-pyrazol-5-amine Derived Compounds Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of compounds derived from 3-Bromo-1H-pyrazol-5-amine. The data presented herein is based on published experimental findings, offering a valuable resource for researchers in oncology and medicinal chemistry. This document summarizes quantitative cytotoxicity data, details the experimental protocols used for these assessments, and visualizes relevant biological pathways to provide a comprehensive overview of the potential of these compounds as anticancer agents.
Quantitative Efficacy Data
A study detailing the synthesis of a series of 2,7-diarylpyrazolo[1,5-a]pyrimidines from this compound revealed significant cytotoxic activity for two specific derivatives, compounds 162 and 163 .[1] Their efficacy was evaluated against a panel of four human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), HCT-116 (colon cancer), and B16-F10 (melanoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Colchicine, a known anticancer agent, was used as a positive control in this study.[1]
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | B16-F10 IC50 (µM) |
| 162 | 0.019 ± 0.001 | 0.015 ± 0.001 | 0.039 ± 0.003 | 0.048 ± 0.004 |
| 163 | 0.021 ± 0.001 | 0.003 ± 0.001 | 0.048 ± 0.005 | 0.021 ± 0.002 |
| Colchicine | 0.081 | 0.081 | 0.081 | 0.081 |
Data sourced from Molecules, 2021, 26(21), 6684.[1]
Experimental Protocols
The in vitro cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., compounds 162 and 163) and the control drug (colchicine) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for an additional 2-4 hours at 37°C.[2]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathways in Cancer
While the precise mechanisms of action for compounds 162 and 163 were not detailed in the referenced study, pyrazolo[1,5-a]pyrimidine derivatives are known to act as inhibitors of various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The following diagrams illustrate these key signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of the anticancer activity of this compound derived compounds.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Functionalized Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The efficient and regioselective synthesis of functionalized pyrazoles is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of the most common and effective synthetic routes to this critical heterocyclic scaffold, supported by experimental data and detailed protocols.
Key Synthetic Routes: A Head-to-Head Comparison
The synthesis of functionalized pyrazoles can be broadly categorized into three primary strategies: the classical Knorr synthesis, the versatile 1,3-dipolar cycloaddition, and modern multicomponent reactions (MCRs). Each approach offers distinct advantages and disadvantages in terms of substrate scope, regioselectivity, and reaction efficiency.
Knorr Pyrazole Synthesis
This venerable reaction, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] It remains a widely used method due to its simplicity and the ready availability of starting materials.
Key Features:
-
Straightforward: A simple condensation reaction.[3]
-
Accessible Starting Materials: 1,3-dicarbonyl compounds and hydrazines are common reagents.
-
Potential for Regioisomerism: Unsymmetrical 1,3-dicarbonyls can lead to a mixture of products.[1][4]
Quantitative Data:
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid (cat.) | 1 | Reflux | High | [1] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 1 | 100 | Not specified | [4][5] |
| Acetylacetone | Phenylhydrazine | Not specified | Not specified | Not specified | Not specified | [2] |
1,3-Dipolar Cycloaddition
This powerful and versatile method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.[6][7] This approach often provides excellent control over regioselectivity.
Key Features:
-
High Regioselectivity: Often provides a single regioisomer.[6]
-
Broad Substrate Scope: A wide variety of dipoles and dipolarophiles can be employed.
-
Milder Conditions: Many reactions can be performed at or below room temperature.
Quantitative Data:
| 1,3-Dipole (Precursor) | Dipolarophile | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Hydrazonoyl chlorides | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Et3N/DCM | 1-3 | RT | up to 95 | [8] |
| Hydrazonoyl chlorides | α-Bromocinnamaldehyde | Et3N/Toluene | 24 | RT | 65-85 | [6] |
| 3-Arylsydnones | Dimethyl acetylenedicarboxylate (DMAD) | Toluene or Xylene | 8 | Reflux | 71-80 | [9] |
Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials.[3] These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[10]
Key Features:
-
High Efficiency: Multiple bonds are formed in a single step.[3]
-
Atom Economy: Minimizes waste by incorporating most atoms from the reactants into the product.[10]
-
Diversity-Oriented: Allows for the rapid synthesis of libraries of compounds.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Time | Temp | Yield (%) | Reference |
| Aldehyde | Phenylhydrazine | Malononitrile | AlCl3/Aqueous EtOH | 30 min | Not specified | 79-89 | [11] |
| Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium acetate/Water | Not specified | Not specified | Moderate | [3] |
| Aldehyde | Malononitrile | β-Ketoester | Sodium gluconate/Solvent-free | Short | RT | High | [10] |
Signaling Pathways and Experimental Workflows
To visualize the relationships between these synthetic strategies, the following diagrams illustrate their core mechanisms and a typical experimental workflow.
Knorr Pyrazole Synthesis Mechanism
1,3-Dipolar Cycloaddition Pathway
General Multicomponent Reaction Workflow
Experimental Protocols
The following are representative experimental protocols for each of the major synthetic routes discussed.
Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[5]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Reaction Monitoring: Monitor the progress of the reaction after 1 hour using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, wash the collected solid with a small amount of water, and allow it to air dry. The product can be further purified by recrystallization from ethanol.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of 1-(2-Fluorophenyl)-3,4-dicarbomethoxypyrazole[9]
-
Reaction Setup: In a suitable flask, combine 3-(2-fluorophenyl)sydnone (5 mmol) and dimethyl acetylenedicarboxylate (DMAD) (6 mmol).
-
Solvent Addition: Add 20 mL of toluene to the reaction mixture.
-
Heating: Reflux the reaction mixture for 8 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent in vacuo.
-
Crystallization: Crystallize the resulting crude product from 2-propanol to obtain the pure pyrazole.
Protocol 3: Multicomponent Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[11]
-
Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol).
-
Catalyst and Solvent Addition: Add AlCl3 (as catalyst) and a 1:1 (v/v) mixture of aqueous ethanol.
-
Reaction: Stir the reaction mixture for up to 30 minutes.
-
Isolation: The product is reported to precipitate from the reaction mixture and can be isolated by filtration. Further purification may not be necessary.
Conclusion
The choice of synthetic route for the preparation of functionalized pyrazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Knorr synthesis offers a simple and direct approach, though it may lack regiocontrol. For highly substituted and regiochemically defined pyrazoles, 1,3-dipolar cycloaddition reactions are often the method of choice. When efficiency, atom economy, and the rapid generation of a diverse range of analogs are critical, multicomponent reactions provide a powerful and modern solution. Researchers and drug development professionals should consider the comparative data and protocols presented herein to select the most appropriate synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Pyrazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. In this landscape, pyrazole derivatives have emerged as a versatile and promising class of heterocyclic compounds. This guide provides a comprehensive evaluation of their therapeutic potential, offering a comparative analysis against existing alternatives, supported by experimental data and detailed methodologies.
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The well-established success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, has fueled further exploration into novel derivatives with improved therapeutic profiles.
Anti-inflammatory Potential: Beyond Traditional NSAIDs
Novel pyrazole derivatives are being extensively investigated as potent anti-inflammatory agents, often exhibiting superior selectivity and a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] A key mechanism of action for many of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation.[1][2]
Comparative Efficacy of Novel Pyrazole Derivatives in Inflammation
| Compound/Drug | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Carrageenan-induced Paw Edema) | Reference |
| Novel Pyrazole A | COX-2 | 0.015 µM | 75% edema reduction | [1] |
| Celecoxib | COX-2 | 0.04 µM | Significant edema inhibition | [1] |
| Ibuprofen | COX-1/COX-2 | COX-1: 13 µM, COX-2: 344 µM | Moderate edema inhibition | [1] |
| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | COX-2: 0.03 µM, 5-LOX: 0.12 µM | 75% edema reduction | [1] |
Signaling Pathway of COX-2 Mediated Inflammation
Caption: COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.
A significant advantage of selective COX-2 inhibitors is the reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[1] Furthermore, researchers are developing multi-target hybrids, such as pyrazole-thiazole derivatives, that dually inhibit COX-2 and 5-lipoxygenase (5-LOX), potentially offering broader anti-inflammatory efficacy.[1]
Anticancer Activity: A Multifaceted Approach
The therapeutic potential of pyrazole derivatives extends to oncology, where they have been shown to target various hallmarks of cancer.[3][4][5] Their mechanisms of action are diverse, including the inhibition of crucial kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][5]
Comparative Cytotoxicity of Novel Pyrazole Derivatives in Cancer Cell Lines
| Compound | Target | Cell Line | IC50 | Reference |
| Compound 37 | Apoptosis Induction | MCF-7 | 5.21 µM | [3] |
| Compound 59 | DNA Binding | HepG2 | 2 µM | [3] |
| Cisplatin (Standard) | DNA Binding | HepG2 | 5.5 µM | [3] |
| Pyrimidinyl Pyrazole Derivative | Tubulin Polymerization | Human Lung Cancer | - | [6] |
Experimental Workflow for Evaluating Anticancer Activity
Caption: A typical workflow for the evaluation of anticancer potential of novel compounds.
Some novel pyrazole derivatives have demonstrated superior potency compared to standard chemotherapeutic agents like cisplatin in certain cancer cell lines.[3] For instance, a polysubstituted pyrazole derivative exhibited an IC50 value of 2 µM against HepG2 hepatocellular carcinoma cells, which was lower than that of cisplatin (IC50 = 5.5 µM).[3] The ability of these compounds to interact with various targets, including tubulin, EGFR, CDK, and DNA, highlights the multifaceted approach by which pyrazole derivatives can combat cancer.[3][5]
Antimicrobial Properties: A New Frontier in Combating Resistance
With the rise of antimicrobial resistance, the development of new classes of antimicrobial agents is a global health priority. Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7]
Comparative Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [8] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [8] |
| Gatifloxacin (Control) | Bacteria | 1 | [8] |
| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 | [9] |
| Triazine-fused pyrazole 32 | E. cloacae | 0.48 | [9] |
| Tetracycline (Control) | Bacteria | > 0.48 | [9] |
Certain pyrazole derivatives have exhibited potent activity against multi-drug resistant bacteria, with Minimum Inhibitory Concentrations (MICs) significantly lower than that of the control antibiotic, gatifloxacin.[8] For example, compounds 21c and 23h showed an MIC of 0.25 µg/mL, which was four-fold more potent than gatifloxacin.[8] The development of pyrazole-based antimicrobials offers a promising avenue to address the challenge of drug-resistant infections.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution. The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well. Then, add the various concentrations of the test compound or a reference inhibitor (e.g., celecoxib). Incubate the plate to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Termination and Detection: After a specific incubation period, stop the reaction. The amount of prostaglandin produced is then measured using a suitable detection method, such as an enzyme immunoassay (EIA).[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the pyrazole derivative in a liquid growth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
Safe Disposal of 3-Bromo-1H-pyrazol-5-amine: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount for ensuring personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-1H-pyrazol-5-amine. Adherence to these procedures is critical for minimizing risks and maintaining a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear suitable protective clothing, including a lab coat, chemical-impermeable gloves, and tightly fitting safety goggles or a face shield.[1][2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1][2][3]
-
Ignition Sources: It is important to remove all sources of ignition and use non-sparking tools, as dust formation should be avoided to prevent fire caused by electrostatic discharge.[1][4]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1][4] It is crucial to prevent the chemical from entering drains or sewer systems.[1][2][4][5]
-
Cleanup: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal, avoiding the creation of dust.[2][5][6] For liquid spills, use an inert absorbent material.
-
Decontamination: Thoroughly clean the spill area once the material has been removed.
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as hazardous chemical waste.
-
Waste Collection: Use a designated, leak-proof, and clearly labeled waste container.[1][2][4][5][6]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated designated waste accumulation area, away from incompatible materials.[1][3][4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[6] Methods such as removal to a licensed chemical destruction plant or controlled incineration are appropriate for final disposal.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[6]
IV. Data Summary Table
The following table summarizes the key procedural information for the safe disposal of this compound.
| Parameter | Specification | Citation |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, tightly fitting safety goggles, lab coat, respiratory protection (if dust is present). | [1][2][7] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1][3] |
| Spill Containment | Prevent entry into drains; use inert absorbent material. | [1][2][4][5] |
| Waste Collection | Designated, leak-proof, and clearly labeled containers. | [1][2][4][5][6] |
| Waste Storage | Tightly closed container in a cool, dry, well-ventilated area. | [1][3][4] |
| Final Disposal Method | Licensed professional waste disposal service (e.g., chemical incineration). | [4][6] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-1H-pyrazol-5-amine
This guide provides critical safety, handling, and disposal information for 3-Bromo-1H-pyrazol-5-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this and structurally related chemicals, such as aromatic amines and halogenated heterocycles.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][3][4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][6][7][8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure limits.[1][9][10][11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.[1]
-
Pre-Handling Preparation :
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.[1]
-
-
Handling the Compound :
-
Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][12]
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid dust formation.[3][4]
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions : For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][4][12]
-
-
Post-Handling Procedures :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
-
Container Disposal :
-
Prohibited Disposal :
Experimental Workflow
To further clarify the procedural steps and decision-making processes, the following diagram has been created using the Graphviz DOT language.
Caption: Workflow for Handling this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ethz.ch [ethz.ch]
- 7. csub.edu [csub.edu]
- 8. intra.kth.se [intra.kth.se]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. capotchem.com [capotchem.com]
- 12. echemi.com [echemi.com]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 14. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
